molecular formula C6H7BClNO3 B151783 (5-Chloro-2-methoxypyridin-4-YL)boronic acid CAS No. 475275-69-5

(5-Chloro-2-methoxypyridin-4-YL)boronic acid

Cat. No.: B151783
CAS No.: 475275-69-5
M. Wt: 187.39 g/mol
InChI Key: ONFAPGPPGOLJST-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxypyridin-4-YL)boronic acid is a useful research compound. Its molecular formula is C6H7BClNO3 and its molecular weight is 187.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-chloro-2-methoxypyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BClNO3/c1-12-6-2-4(7(10)11)5(8)3-9-6/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFAPGPPGOLJST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1Cl)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452540
Record name (5-Chloro-2-methoxypyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475275-69-5
Record name (5-Chloro-2-methoxypyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (5-Chloro-2-methoxypyridin-4-YL)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (5-Chloro-2-methoxypyridin-4-YL)boronic acid, a key building block in modern organic synthesis and drug discovery. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties

This compound is a substituted pyridine derivative containing a boronic acid functional group. This structure makes it a valuable reagent in various cross-coupling reactions.

PropertyDataReference
IUPAC Name (5-chloro-2-methoxy-4-pyridinyl)boronic acid
CAS Number 475275-69-5[1]
Molecular Formula C₆H₇BClNO₃[1][2]
Molecular Weight 187.39 g/mol [1][2]
Physical Form White to Yellow Solid
Purity Typically ≥90% or ≥95%[3]
Storage Temperature Freezer
InChI Key ONFAPGPPGOLJST-UHFFFAOYSA-N
Hazard Identification Irritant[1]

Spectroscopic and Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹¹B NMR are essential for structural elucidation.[4] A common challenge with boronic acids is their tendency to form cyclic anhydrides (boroxines), which can result in complex or broadened NMR spectra.[4] This can often be mitigated by using a coordinating deuterated solvent like DMSO-d₆.[4]

  • Mass Spectrometry (MS) : MS is used to confirm the molecular weight and elemental composition.[4] Techniques like Electrospray Ionization (ESI) are common.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is a critical technique for assessing the purity of the compound and monitoring the progress of reactions in which it is used.[4]

The following diagram illustrates a general workflow for the analytical characterization of a boronic acid.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve 5-10 mg of boronic acid in ~0.6 mL of deuterated solvent tube Transfer to NMR tube prep->tube insert Insert into spectrometer tube->insert acquire Acquire spectrum insert->acquire process Process raw data (FT, phase correction) acquire->process interpret Assign peaks and interpret structure process->interpret

General workflow for NMR spectroscopic analysis.

Synthesis and Reactivity

This compound is typically synthesized through a multi-step process starting from a corresponding pyridine derivative. A common strategy involves a lithium-halogen exchange followed by borylation.

The following diagram outlines a generalized synthetic pathway for producing substituted pyridine boronic acids.

G Start Substituted Pyridine Step1 Halogenation Start->Step1 Intermediate Halogenated Pyridine Intermediate Step1->Intermediate Step2 Lithium-Halogen Exchange (e.g., with n-BuLi) Intermediate->Step2 Lithiated Lithiated Pyridine Step2->Lithiated Step3 Borylation (e.g., with Trialkyl borate) Lithiated->Step3 Product (Substituted Pyridinyl)boronic acid Step3->Product

Generalized synthetic pathway for pyridine boronic acids.

Applications in Research and Drug Development

Boronic acids are exceptionally versatile reagents in organic chemistry, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction for forming carbon-carbon bonds.

  • Pharmaceutical Development : This compound serves as a crucial building block in the synthesis of complex molecules for drug discovery.[5] Boronic acids themselves are a class of compounds with significant therapeutic potential, with several FDA-approved drugs containing a boronic acid moiety.[6][7] These drugs often act as enzyme inhibitors.[6] The unique properties of the boronic acid group can enhance drug potency and improve pharmacokinetic profiles.[7]

  • Organic Synthesis : It is a key intermediate for creating complex organic frameworks through cross-coupling reactions.[5]

  • Agrochemicals and Materials Science : The ability to facilitate C-C bond formation makes it useful in developing new agrochemicals and advanced materials like polymers and coatings.[5]

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a therapeutic agent synthesized using this compound as a building block.

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Response Cell Proliferation / Survival TF->Response Regulates Inhibitor Drug Molecule (Synthesized using the boronic acid) Inhibitor->Kinase2 Inhibits

Hypothetical signaling pathway targeted by a drug.

Experimental Protocols

Suzuki-Miyaura Cross-Coupling Reaction (General Protocol)

This protocol outlines a typical procedure for a Suzuki-Miyaura cross-coupling reaction using a boronic acid like this compound.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., Aryl bromide or iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup : To a reaction vessel, add the aryl halide, this compound, and the base.

  • Inerting : Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Catalyst Addition : Add the degassed solvent(s) followed by the palladium catalyst under a positive pressure of the inert gas.

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up : Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The workflow for this experimental protocol is visualized below.

G A Combine Aryl Halide, Boronic Acid, and Base in Flask B Evacuate and Backfill with Inert Gas (3x) A->B C Add Degassed Solvent and Palladium Catalyst B->C D Heat and Stir Reaction Mixture (e.g., 80-110°C) C->D E Monitor Reaction Progress (TLC or LC-MS) D->E F Cool to Room Temperature and Perform Aqueous Work-up E->F Reaction Complete G Dry and Concentrate Organic Layer F->G H Purify by Column Chromatography G->H

Workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound is classified as an irritant.[1] Standard laboratory safety precautions should be followed.

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[8][9]

  • Handling : Avoid breathing dust, fume, gas, mist, vapors, or spray.[8][9] Use only in a well-ventilated area.[8][9] Wash hands and any exposed skin thoroughly after handling.[8]

  • Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[8] Store locked up.[8][9] For long-term stability, freezer storage is recommended.

  • Incompatible Materials : Avoid strong oxidizing agents, strong acids, and strong bases.[8]

  • First Aid :

    • Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.[8]

    • Skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[8]

    • Inhalation : Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]

    • Ingestion : Rinse mouth. Call a poison center or doctor if you feel unwell.[8]

  • Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[8]

References

An In-depth Technical Guide to the Synthesis of 5-chloro-2-methoxypyridin-4-yl boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 5-chloro-2-methoxypyridin-4-yl boronic acid, a valuable building block in medicinal chemistry and drug discovery. This document details a reliable synthetic route, complete with a representative experimental protocol, quantitative data, and a visual representation of the synthetic pathway.

Core Compound Data

5-Chloro-2-methoxypyridin-4-yl boronic acid is a substituted pyridylboronic acid, a class of reagents widely employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of the chloro and methoxy substituents on the pyridine ring offers unique electronic properties and substitution patterns for the synthesis of complex molecules.

PropertyValueSource
CAS Number 475275-69-5[1]
Molecular Formula C₆H₇BClNO₃[2]
Molecular Weight 187.39 g/mol [2]
Appearance White to yellow solid[1]
Purity ≥95%[1]
Storage Temperature Freezer[1]

Synthetic Pathway Overview

The synthesis of 5-chloro-2-methoxypyridin-4-yl boronic acid is typically achieved through a one-pot, two-step process commencing from the commercially available starting material, 5-chloro-2-methoxypyridine. The key transformation involves a directed ortho-metalation (lithiation) followed by borylation.

Synthesis_Pathway start 5-Chloro-2-methoxypyridine intermediate Lithium (5-chloro-2-methoxypyridin-4-yl)boronate start->intermediate 1. n-BuLi, THF, -78 °C product 5-Chloro-2-methoxypyridin-4-yl boronic acid intermediate->product 2. B(OCH₃)₃, -78 °C to rt 3. Acidic workup Suzuki_Coupling boronic_acid 5-Chloro-2-methoxypyridin-4-yl boronic acid catalyst Pd Catalyst Base, Solvent boronic_acid->catalyst aryl_halide Aryl/Heteroaryl Halide (Ar-X) aryl_halide->catalyst product Coupled Product catalyst->product C-C Bond Formation

References

(5-Chloro-2-methoxypyridin-4-YL)boronic acid CAS number 475275-69-5

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (5-Chloro-2-methoxypyridin-4-YL)boronic acid (CAS: 475275-69-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a specialized heterocyclic organic compound extensively utilized as a building block in synthetic chemistry. Its structural features, including a pyridine ring substituted with chloro, methoxy, and boronic acid groups, make it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its properties, synthesis, and core applications, with a focus on its role in pharmaceutical research and development. Boronic acids, in general, are recognized for their versatile reactivity, stability, and relatively low toxicity, making them key intermediates in the synthesis of complex organic molecules.[1]

Core Compound Data

Quantitative and qualitative data for this compound are summarized below. This information is critical for experimental design, safety protocols, and analytical characterization.

PropertyValueSource(s)
CAS Number 475275-69-5[2][3][4][5]
Molecular Formula C₆H₇BClNO₃[2][3][6]
Molecular Weight 187.39 g/mol [2][3][5][6]
IUPAC Name (5-chloro-2-methoxy-4-pyridinyl)boronic acid
Synonyms 5-Chloro-2-methoxy-pyridine-4-boronic acid[2][4]
Appearance Off-white powder; White to Yellow Solid[2]
Purity ≥95% (HPLC)[2]
Storage Temperature 0-8 °C; Freezer (-20°C); 4°C[2][3][4]
MDL Number MFCD06658398[2][3][5]
PubChem ID 11030558[2]
Hazard Information Irritant[5]

Synthesis and Experimental Protocols

General Synthetic Workflow

The following diagram illustrates a representative synthetic pathway, starting from a suitable halogenated precursor, such as 4-bromo-5-chloro-2-methoxypyridine. The process involves an initial lithiation step at low temperature, followed by quenching the organolithium intermediate with a borate ester, and subsequent acidic hydrolysis to yield the final boronic acid.

G A Start: 4-Bromo-5-chloro-2-methoxypyridine in anhydrous THF B Step 1: Lithiation (n-BuLi, -78 °C) A->B Add n-Butyllithium C Intermediate: Lithiated Pyridine Species B->C D Step 2: Borylation (Triisopropyl borate, -78 °C) C->D Add B(O-iPr)₃ E Intermediate: Boronate Ester Complex D->E F Step 3: Hydrolysis (Aqueous Acid, e.g., HCl) E->F Quench & Warm to RT G Final Product: This compound F->G Isolate & Purify

Caption: General workflow for the synthesis of the title compound.

Representative Experimental Protocol: Synthesis

This protocol is a generalized procedure based on established methods for synthesizing pyridylboronic acids.[7] Researchers should optimize conditions for specific laboratory setups.

Materials:

  • 4-Bromo-5-chloro-2-methoxypyridine (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

  • Triisopropyl borate (1.2 equiv)

  • Aqueous Hydrochloric Acid (e.g., 1M HCl)

  • Dry ice/acetone bath

  • Inert atmosphere setup (Argon or Nitrogen)

Methodology:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 4-bromo-5-chloro-2-methoxypyridine in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the mixture at -78 °C for 1-2 hours to facilitate complete lithium-halogen exchange.[7]

  • Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate dropwise. The reaction mixture is then allowed to warm slowly to room temperature and is stirred overnight.[7]

  • Hydrolysis and Work-up: Cool the mixture in an ice bath and slowly quench the reaction by adding aqueous HCl.[7] The organic solvent is typically removed under reduced pressure.

  • Isolation: Adjust the pH of the remaining aqueous layer to precipitate the boronic acid product. The solid can be collected by filtration, washed with cold water, and dried under vacuum.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system to achieve the desired purity (≥95%).

Applications in Drug Discovery and Organic Synthesis

This compound is a crucial intermediate in the synthesis of pharmaceuticals and fine chemicals.[2] Its primary application is in Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds between the pyridine core and various aryl or heteroaryl halides.[2]

This capability is instrumental in the development of complex molecules, particularly kinase inhibitors for anti-cancer therapies.[2][8] The boronic acid functional group serves as a handle to introduce the substituted pyridine moiety into a larger molecular scaffold, which can then interact with biological targets. Boron-containing compounds have seen a significant rise in interest in medicinal chemistry, leading to several FDA-approved drugs like Bortezomib, as they can form reversible covalent bonds with protein targets.[1][9]

Context: Role in Targeting Kinase Signaling Pathways

Kinase inhibitors, often synthesized using building blocks like the title compound, function by blocking the action of protein kinases. These enzymes are critical components of cell signaling pathways that regulate cell growth, proliferation, and differentiation. In many cancers, these pathways are dysregulated. The diagram below illustrates a simplified kinase signaling cascade and the point of intervention for a kinase inhibitor.

G cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 activates Signal Extracellular Signal (e.g., Growth Factor) Signal->Receptor Kinase2 Kinase B Kinase1->Kinase2 activates TF Transcription Factor Kinase2->TF activates Response Cellular Response (e.g., Proliferation) TF->Response leads to Inhibitor Kinase Inhibitor (Synthesized using the boronic acid) Inhibitor->Kinase2 blocks

Caption: Simplified kinase signaling pathway and inhibitor action.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for coupling this compound with an aryl halide.

G A 1. Reaction Setup Add Aryl Halide, Boronic Acid, Base (e.g., K₂CO₃), Catalyst (e.g., Pd(dppf)Cl₂) to reaction vessel. B 2. Inert Atmosphere Seal vessel. Evacuate and backfill with Argon/Nitrogen (3x). A->B C 3. Solvent Addition Add anhydrous solvent (e.g., Dioxane/Water) via syringe. B->C D 4. Reaction Heat mixture (e.g., 80-120 °C) and stir for 2-24 hours. Monitor by TLC/LC-MS. C->D E 5. Work-up Cool to RT. Dilute with solvent. Wash with water/brine. Dry organic layer. D->E F 6. Purification Concentrate under reduced pressure. Purify by column chromatography. E->F G Final Product: Coupled Biaryl Compound F->G

References

structural analysis of (5-Chloro-2-methoxypyridin-4-YL)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structural Analysis of (5-Chloro-2-methoxypyridin-4-YL)boronic acid

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental structural analysis data for this compound (CAS: 475275-69-5) is limited. This guide provides a comprehensive framework for its structural analysis by integrating general principles and data from structurally analogous compounds. All data presented for comparison should be understood as representative of similar chemical entities.

Core Compound Properties

This compound is a substituted pyridinylboronic acid. Such compounds are valuable intermediates in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The presence of the chloro and methoxy substituents on the pyridine ring influences the electronic properties and reactivity of the boronic acid moiety.

PropertyValueSource
CAS Number 475275-69-5--INVALID-LINK--
Molecular Formula C₆H₇BClNO₃--INVALID-LINK--
Molecular Weight 187.39 g/mol --INVALID-LINK--
IUPAC Name (5-chloro-2-methoxy-4-pyridinyl)boronic acid--INVALID-LINK--
Physical Form White to Yellow Solid--INVALID-LINK--
Hazard Statements H302, H315, H319, H332, H335--INVALID-LINK--

Molecular Structure and Visualization

The chemical structure of this compound is depicted below.

Figure 1: Chemical structure of this compound.

Spectroscopic Analysis

Due to the lack of specific spectroscopic data for the title compound, this section provides expected spectral characteristics based on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹¹B NMR would be informative.

Representative ¹H NMR Data for a Related Compound: 3-bromo-5-chloro-2-methoxy-pyridine

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Values, d, dd1H, 3HAromatic H, Methoxy H

Note: Actual chemical shifts and coupling constants for the title compound will vary. Data for 3-bromo-5-chloro-2-methoxy-pyridine is available but specific values require access to spectral databases.[1]

Experimental Protocol: General ¹H NMR of a Pyridinylboronic Acid

  • Sample Preparation: Dissolve 5-10 mg of the boronic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube. DMSO-d₆ is often preferred for boronic acids as it can facilitate the observation of the exchangeable B(OH)₂ protons.

  • Instrument Setup: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer. The spectrum is typically referenced to the residual solvent peak.

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands for a Chloropyridine Boronic Acid Analog

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (boronic acid)3200 - 3600Strong, Broad
C-H stretch (aromatic)3000 - 3100Medium
C=C, C=N stretch (pyridine ring)1400 - 1600Medium to Strong
B-O stretch1310 - 1380Strong
C-Cl stretch700 - 800Medium to Strong

Note: Boronic acids can form cyclic anhydrides (boroxines), which would alter the IR spectrum, notably with the appearance of B-O-B stretching bands.[2]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is used.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then placed on the crystal, and pressure is applied to ensure good contact. The sample spectrum is then recorded.

  • Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and elemental composition of a compound.

Expected Mass Spectrometry Data

For this compound (MW: 187.39), a high-resolution mass spectrometer should be able to confirm the molecular formula C₆H₇BClNO₃. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile. A small amount of formic acid or ammonium acetate can be added to aid ionization.

  • Instrumentation: Use a mass spectrometer with an electrospray ionization source, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode to observe the [M+H]⁺ ion or in negative ion mode to observe the [M-H]⁻ ion.

Synthesis and Structural Confirmation Workflow

A general workflow for the synthesis and structural analysis of a pyridinylboronic acid is outlined below.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation start Starting Material (e.g., Substituted Pyridine) reaction Chemical Transformation (e.g., Lithiation, Borylation) start->reaction workup Reaction Work-up and Purification reaction->workup product Isolated Product workup->product nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) product->nmr ms Mass Spectrometry (HRMS) product->ms ir IR Spectroscopy product->ir xray X-ray Crystallography (if single crystals obtained) product->xray confirm Structure Confirmed nmr->confirm ms->confirm ir->confirm xray->confirm

Figure 2: General workflow for the synthesis and structural analysis of a pyridinylboronic acid.

A plausible synthetic route to this compound could involve the lithiation of a suitable di-substituted pyridine precursor followed by quenching with a borate ester. The synthesis of a related compound, (4-Methoxypyridin-2-YL)boronic acid, proceeds via the bromination of 4-methoxypyridine, followed by a lithium-halogen exchange and subsequent borylation.[3]

G start Precursor (e.g., 4-bromo-5-chloro-2-methoxypyridine) intermediate Lithiated Intermediate start->intermediate 1. n-BuLi, THF, -78 °C product This compound intermediate->product 2. B(OiPr)₃ 3. Aqueous Work-up

References

An In-depth Technical Guide to (5-Chloro-2-methoxypyridin-4-YL)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (5-Chloro-2-methoxypyridin-4-YL)boronic acid, a key building block for professionals in chemical research and drug development. The document details the compound's physicochemical properties, provides representative experimental protocols for its synthesis and application, and illustrates its role within the broader context of medicinal chemistry.

Core Compound Data

This compound is a substituted pyridine derivative valuable in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its structural features—a chlorinated and methoxylated pyridine ring coupled with a reactive boronic acid moiety—make it a versatile reagent for constructing complex molecular architectures.

PropertyValueSource
CAS Number 475275-69-5[1]
Molecular Formula C₆H₇BClNO₃[1][2]
Molecular Weight 187.39 g/mol [1][2]
IUPAC Name (5-chloro-2-methoxy-4-pyridinyl)boronic acid
InChI Key ONFAPGPPGOLJST-UHFFFAOYSA-N
Appearance Typically a solid[2]
Hazard Statements H302, H315, H319, H332, H335 (Irritant)[1]

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis of heteroarylboronic acids and their subsequent use in Suzuki-Miyaura cross-coupling reactions. These protocols are based on established procedures for structurally similar compounds and can be adapted for this compound.

Representative Synthesis of this compound

The synthesis of pyridine-based boronic acids can be challenging due to the potential for protodeboronation. A common and effective strategy involves a lithium-halogen exchange from a halogenated pyridine precursor, followed by borylation. The following protocol is adapted from established methods for similar heteroarylboronic acids[3][4].

Methodology:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert argon or nitrogen atmosphere, prepare a solution of the starting material, 4-bromo-5-chloro-2-methoxypyridine (1.0 equivalent), in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (typically 1.1 equivalents) dropwise, ensuring the internal temperature is maintained. Stir the mixture at this temperature for 1-2 hours to facilitate the complete formation of the lithiated intermediate[4].

  • Borylation: Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the mixture to warm slowly to room temperature and stir overnight[4].

  • Hydrolysis and Work-up: Quench the reaction by the slow, careful addition of aqueous hydrochloric acid (1M). Remove the organic solvent under reduced pressure. Adjust the pH of the remaining aqueous layer to induce precipitation of the boronic acid product.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent system.

G cluster_workflow Representative Synthesis Workflow A 1. Reaction Setup (Precursor in anhydrous THF under inert atmosphere) B 2. Lithiation (Cool to -78°C, add n-BuLi) A->B C 3. Borylation (Add Triisopropyl Borate at -78°C, warm to RT) B->C D 4. Hydrolysis & Work-up (Quench with acid, precipitate product) C->D E 5. Purification (Filter, wash, and dry product) D->E

A generalized workflow for the synthesis of heteroarylboronic acids.
General Protocol for Suzuki-Miyaura Cross-Coupling

This compound is an ideal coupling partner in Suzuki-Miyaura reactions to form C-C bonds, a cornerstone of modern organic synthesis for creating biaryl and heteroaryl compounds[5][6].

Methodology:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equivalents)[5][7].

  • Inert Atmosphere: Seal the vessel and replace the atmosphere with an inert gas (argon or nitrogen) by evacuating and backfilling three times[7].

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, DMF, or toluene) via syringe[7].

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C) for the required time (2-24 hours). Monitor the reaction progress using an appropriate technique such as TLC or LC-MS[5].

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts and the base[5][7].

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product[5].

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L Active Catalyst pd2_complex R¹-Pd(II)L-X pd0->pd2_complex Oxidative Addition pd2_trans R¹-Pd(II)L-R² pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd2_trans->product aryl_halide R¹-X (Aryl Halide) aryl_halide->pd0 boronic_acid R²-B(OH)₂ (Boronic Acid) boronic_acid->pd2_complex base Base base->boronic_acid

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5][6]

Application in Drug Discovery and Development

Boronic acids are recognized as privileged structural motifs in medicinal chemistry.[8] Their unique ability to form reversible covalent bonds with biological targets, such as the active site serine residues in proteases, has led to the development of successful drugs, including the proteasome inhibitor Bortezomib (Velcade®)[9][10].

The (5-Chloro-2-methoxypyridin-4-YL) moiety is also of significant interest. The methoxypyridine scaffold is frequently found in biologically active molecules, particularly in the development of kinase inhibitors.[11] Kinases are critical components of cell signaling pathways, and their dysregulation is a known cause of diseases like cancer and inflammatory disorders.[11] This boronic acid serves as a valuable building block for synthesizing libraries of novel compounds aimed at these therapeutic targets.

G cluster_discovery Role in Drug Discovery Workflow A Building Block (5-Chloro-2-methoxy -pyridin-4-YL)boronic acid B Chemical Synthesis (e.g., Suzuki Coupling) A->B C Compound Library (Novel Heterocycles) B->C D Biological Screening (e.g., Kinase Assays) C->D E Lead Compound (e.g., Potent Kinase Inhibitor) D->E F Therapeutic Application (Targeting Signaling Pathways) E->F

Logical workflow from a chemical building block to a therapeutic agent.

References

An In-depth Technical Guide to the Spectroscopic Characterization of (5-Chloro-2-methoxypyridin-4-YL)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloro-2-methoxypyridin-4-YL)boronic acid is a valuable building block in synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes a thorough understanding of its structural and analytical properties essential. This technical guide provides a framework for the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of public experimental data for this compound, this guide presents detailed, generalized experimental protocols and data interpretation strategies applicable to this class of compounds.

Introduction

The precise characterization of chemical reagents is a cornerstone of reproducible and reliable research in the field of drug development and materials science. This compound, with its substituted pyridine ring, offers a unique electronic and structural profile for the synthesis of novel compounds. This guide outlines the standard analytical techniques of NMR and mass spectrometry for the structural elucidation and purity assessment of this compound.

Physicochemical Properties

A summary of the basic physicochemical properties for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 475275-69-5[1]
Molecular Formula C₆H₇BClNO₃[1]
Molecular Weight 187.39 g/mol [1]
Appearance White to Yellow Solid[1]
Purity Typically ≥95%[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of a compound. For this compound, ¹H and ¹³C NMR are critical for confirming the arrangement of protons and carbon atoms within the molecule.

A common challenge with boronic acids is their propensity to form cyclic anhydrides, known as boroxines, especially in aprotic solvents. This can lead to broadened peaks or the appearance of multiple species in the NMR spectrum. To obtain sharp, well-resolved spectra, it is often advantageous to use a coordinating deuterated solvent such as DMSO-d₆ or Methanol-d₄.

Predicted ¹H NMR Spectral Data

While specific experimental data is not publicly available, a predicted ¹H NMR spectrum can provide an estimate of the expected chemical shifts (δ) and coupling constants (J). The expected signals for the aromatic protons and the methoxy group are key identifiers.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Pyridine-H7.8 - 8.2Singlet1H
Pyridine-H7.0 - 7.4Singlet1H
Methoxy (-OCH₃)3.8 - 4.1Singlet3H
Boronic acid (-B(OH)₂)8.0 - 8.5Broad Singlet2H
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

AssignmentPredicted Chemical Shift (ppm)
Pyridine-C (C-O)160 - 165
Pyridine-C (C-B)145 - 155 (broad)
Pyridine-C (C-H)135 - 145
Pyridine-C (C-Cl)115 - 125
Pyridine-C (C-H)110 - 120
Methoxy (-OCH₃)50 - 60
Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring NMR spectra of boronic acids:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Typical parameters include a spectral width of 220 ppm and a longer relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg of sample in deuterated solvent transfer Transfer to NMR tube dissolve->transfer instrument Place in NMR spectrometer (≥400 MHz) transfer->instrument acquire_H1 Acquire ¹H NMR spectrum instrument->acquire_H1 acquire_C13 Acquire ¹³C NMR spectrum instrument->acquire_C13 process_data Fourier Transform, Phase & Baseline Correction acquire_H1->process_data acquire_C13->process_data reference Reference to solvent peak process_data->reference assign_peaks Assign peaks and interpret spectra reference->assign_peaks

General workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight of a compound and can provide information about its elemental composition. When coupled with a separation technique like liquid chromatography (LC-MS), it is also a powerful tool for assessing purity and identifying impurities.

Expected Mass Spectrometry Data

For this compound, electrospray ionization (ESI) is a suitable technique. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ can be calculated.

Table 4: Expected Mass Spectrometry Data for this compound

IonCalculated m/z
[C₆H₇B³⁵ClNO₃+H]⁺188.02
[C₆H₇B³⁷ClNO₃+H]⁺190.02

The presence of the chlorine atom will result in a characteristic isotopic pattern with a ratio of approximately 3:1 for the [M+H]⁺ and [M+H+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Experimental Protocol for LC-MS

The following is a general protocol for the LC-MS analysis of boronic acids:

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile. Dilute this stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over several minutes is a good starting point.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Range: m/z 100-400.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow and Temperature: Optimize for the specific instrument.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak. Examine the mass spectrum of this peak to confirm the molecular weight and isotopic pattern.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_analysis Data Analysis dissolve Prepare a dilute solution (1-10 µg/mL) in initial mobile phase inject Inject sample onto C18 column dissolve->inject separate Gradient elution with Water/Acetonitrile (+0.1% Formic Acid) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Acquire mass spectra (e.g., m/z 100-400) ionize->detect analyze Correlate LC peak with mass spectrum to confirm identity and purity detect->analyze

General workflow for LC-MS analysis.

Conclusion

References

An In-depth Technical Guide to (5-Chloro-2-methoxypyridin-4-YL)boronic acid: Safety, Handling, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety information, handling procedures, and experimental protocols relevant to (5-Chloro-2-methoxypyridin-4-YL)boronic acid for researchers, scientists, and professionals in drug development.

Core Compound Data

This compound is a substituted pyridylboronic acid, a class of compounds widely utilized in organic synthesis. Its structural features, including the chloro and methoxy groups on the pyridine ring, make it a valuable building block in the construction of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The boronic acid moiety allows this compound to readily participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1]

Quantitative Data

The following table summarizes the known quantitative data for this compound.

PropertyValueSource
CAS Number 475275-69-5[1][2][3]
Molecular Formula C₆H₇BClNO₃[1][2]
Molecular Weight 187.39 g/mol [1][2]
Appearance White to off-white or yellow solid/powder[1][3]
Purity ≥95%[1][3][4]
Storage Temperature 0-8 °C or Freezer[1][3]

Safety and Handling

Hazard Identification

Based on data for related compounds, this compound should be handled as a potentially hazardous substance with the following potential hazards:

  • Skin Irritation : May cause skin irritation.

  • Eye Irritation : May cause serious eye irritation.

  • Respiratory Irritation : May cause respiratory irritation if inhaled.

  • Harmful if Swallowed : Ingestion may be harmful.

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is crucial when handling this compound.

  • Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.[5][6] Ensure that eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.

    • Skin Protection : Wear a lab coat and chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.

    • Respiratory Protection : If dusts are generated, use a NIOSH/MSHA-approved respirator.

First Aid Measures

In case of exposure, the following first aid procedures should be followed:

  • After Inhalation : Move the individual to fresh air. If breathing is difficult, seek medical attention.

  • After Skin Contact : Immediately wash the affected area with soap and plenty of water.[7] Remove contaminated clothing. If irritation persists, seek medical attention.

  • After Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

  • After Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Storage and Disposal
  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7] Some suppliers recommend refrigeration.[1][3]

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound and its application in a Suzuki-Miyaura cross-coupling reaction. These are adapted from established procedures for structurally similar compounds.

Hypothetical Synthesis of this compound

This two-step procedure involves the lithiation of a suitable precursor followed by borylation.

Step 1: Synthesis of a Lithiated Intermediate (Hypothetical)

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve a suitable starting material, such as 4,5-dichloro-2-methoxypyridine, in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure the complete formation of the lithiated intermediate.

Step 2: Borylation

  • To the solution of the lithiated intermediate at -78 °C, add triisopropyl borate dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes the use of (5-Chloro-2-methoxypyriin-4-YL)boronic acid as a coupling partner.

  • To a reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired biaryl compound.

Visualizations

Suzuki-Miyaura Cross-Coupling Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_ii_complex R¹-Pd(II)L_n-X oxidative_addition->pd_ii_complex transmetalation Transmetalation pd_ii_complex->transmetalation R²-B(OR)₂ Base pd_ii_r1_r2 R¹-Pd(II)L_n-R² transmetalation->pd_ii_r1_r2 reductive_elimination Reductive Elimination pd_ii_r1_r2->reductive_elimination reductive_elimination->pd0 R¹-R² Lab_Workflow start Start ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weighing Weigh the Compound fume_hood->weighing reaction_setup Set up the Reaction weighing->reaction_setup workup Reaction Work-up and Purification reaction_setup->workup waste_disposal Dispose of Waste Properly workup->waste_disposal cleanup Clean Work Area waste_disposal->cleanup end End cleanup->end

References

Substituted Methoxypyridinylboronic Acids: A Technical Review of Synthesis and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted methoxypyridinylboronic acids have emerged as pivotal building blocks in modern medicinal chemistry, primarily owing to their utility in the synthesis of complex heterocyclic molecules with significant therapeutic potential. Their unique electronic and structural features make them valuable synthons for introducing the methoxypyridine moiety, a common pharmacophore in a variety of kinase inhibitors and other targeted therapies. This technical guide provides a comprehensive review of the synthesis, characterization, and application of these versatile reagents, with a focus on their role in drug discovery and development.

Synthesis of Substituted Methoxypyridinylboronic Acids

The synthesis of methoxypyridinylboronic acids is most commonly achieved through a directed ortho-metalation (DoM) strategy or a halogen-metal exchange followed by borylation. The choice of route is often dictated by the starting material and the desired substitution pattern on the pyridine ring.

Synthesis of (4-Methoxypyridin-2-yl)boronic Acid

A reliable two-step synthesis starting from commercially available 4-methoxypyridine is a common approach.

Step 1: Regioselective Bromination via Directed ortho-Metalation

The first step involves the regioselective bromination of 4-methoxypyridine at the C2 position. This is achieved through a directed ortho-metalation approach, where the methoxy group directs the lithiation to the adjacent position.

Experimental Protocol: Synthesis of 2-Bromo-4-methoxypyridine

  • To a solution of N,N-dimethylethanolamine (1.40 mL, 13.93 mmol) in hexanes (10 mL) at -20 °C under a nitrogen atmosphere, add n-butyllithium (11.91 mL, 2.34 M in hexanes, 27.86 mmol).

  • Stir the mixture for 30 minutes under nitrogen.

  • Add 4-methoxypyridine (0.70 mL, 6.90 mmol) dropwise. The solution will turn orange.

  • Stir the orange solution for one hour and then cool to -78 °C.

  • Add a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (5.40 g, 16.57 mmol) in THF (5 mL) dropwise.

  • Allow the mixture to slowly warm to room temperature overnight.

  • Quench the reaction with water at 0 °C and extract with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

The Role of Boronic Acids in Medicinal Chemistry and Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids, organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups, have emerged from relative obscurity to become a cornerstone of modern medicinal chemistry.[1][2] Initially perceived with skepticism due to concerns about toxicity, this class of compounds has undergone a significant reappraisal, largely catalyzed by the clinical success of bortezomib, the first FDA-approved boronic acid-containing drug.[1][3] Their unique electronic properties, versatile reactivity, and ability to form reversible covalent bonds with biological targets have established them as privileged scaffolds in drug discovery.[4][5] This guide provides a comprehensive technical overview of the multifaceted role of boronic acids in the pharmaceutical landscape, from their fundamental mechanisms of action to their application in approved therapies and detailed experimental considerations.

Core Principles of Boronic Acid Chemistry in a Biological Context

The utility of boronic acids in medicinal chemistry stems from the unique characteristics of the boron atom. Boron's empty p-orbital imparts Lewis acidity, making it an electrophile that can readily interact with nucleophiles.[6] This fundamental property governs their primary mechanism of action as enzyme inhibitors.

Reversible Covalent Inhibition

A defining feature of boronic acids is their ability to form stable, yet reversible, covalent bonds with the hydroxyl groups of serine or threonine residues within the active sites of enzymes.[7][8] This interaction mimics the tetrahedral transition state of substrate hydrolysis, leading to potent and highly specific inhibition.[9][10] The boron atom in the boronic acid transitions from a trigonal planar geometry to a more stable tetrahedral boronate complex upon binding to the catalytic residue.[4][11] This reversibility is a key advantage, potentially reducing the risk of off-target effects and idiosyncratic toxicities associated with irreversible inhibitors.[12]

Physicochemical Properties and Drug-Likeness

Boronic acids generally exhibit favorable physicochemical properties for drug development. They are typically stable, non-toxic, and can be readily modified to optimize pharmacokinetic profiles.[1] The introduction of a boronic acid moiety can enhance the selectivity, physicochemical, and pharmacokinetic characteristics of bioactive molecules.[1] Furthermore, boronic acids are ultimately metabolized to boric acid, a naturally occurring and readily excreted compound, contributing to their favorable safety profile.[1]

Key Therapeutic Applications and Approved Drugs

The versatility of boronic acids is reflected in the diverse range of therapeutic areas where they have made a significant impact.

Oncology: Proteasome Inhibition

The proteasome is a multi-protein complex responsible for the degradation of ubiquitinated proteins, playing a critical role in cell cycle regulation and survival.[13][14] Inhibition of the proteasome leads to the accumulation of pro-apoptotic factors, ultimately inducing programmed cell death in cancer cells.[13][15]

  • Bortezomib (Velcade®): The trailblazer in this class, bortezomib is a dipeptidyl boronic acid that reversibly inhibits the chymotrypsin-like activity of the 26S proteasome.[13][15][16] It is a cornerstone therapy for multiple myeloma and mantle cell lymphoma.[13][16] The boron atom in bortezomib is crucial for its high-affinity binding to the catalytic site of the proteasome.[13]

  • Ixazomib (Ninlaro®): Following the success of bortezomib, ixazomib was developed as an orally bioavailable proteasome inhibitor with a similar mechanism of action.[1][17] It is also approved for the treatment of multiple myeloma.[1][3]

Infectious Diseases: β-Lactamase Inhibition

Bacterial resistance to β-lactam antibiotics, primarily mediated by β-lactamase enzymes, is a major global health threat. Boronic acids have emerged as potent inhibitors of these enzymes.

  • Vaborbactam (Vabomere®): This cyclic boronic acid is a β-lactamase inhibitor used in combination with the carbapenem antibiotic meropenem.[1][3] Vaborbactam effectively inhibits a broad spectrum of serine β-lactamases, including Klebsiella pneumoniae carbapenemases (KPCs), restoring the activity of the partner antibiotic.[9]

Inflammatory Diseases: Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in regulating inflammation.[18] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.[18][19][20]

  • Crisaborole (Eucrisa®): A non-steroidal topical treatment for mild-to-moderate atopic dermatitis, crisaborole is a benzoxaborole that inhibits PDE4.[20][21][22] By blocking PDE4, crisaborole reduces the inflammation and itching associated with eczema.[18][21]

Quantitative Data on Boronic Acid Inhibitors

The potency of boronic acid inhibitors is typically quantified by their inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50). The following tables summarize key quantitative data for representative boronic acid drugs and experimental compounds.

DrugTarget EnzymeDisease AreaKi ValueIC50 Value
Bortezomib20S Proteasome (chymotrypsin-like site)Multiple Myeloma0.6 nM7.05 nM[1]
VaborbactamClass A and C β-LactamasesBacterial InfectionsKPC-2: 96 nM-
CrisaborolePhosphodiesterase 4B (PDE4B)Atopic Dermatitis-490 nM
Talabostat (PT-100)Dipeptidyl Peptidases (DPP) / Fibroblast Activation Protein-alpha (FAP)Cancer--
Compound 15 (dipeptide boronic acid)20S ProteasomeCancer-4.60 nM[1]
Compound 70 (triazole derivative)Class C β-LactamasesBacterial Infections0.004 µM[17]-
Compound 71 (triazole derivative)Class C β-LactamasesBacterial Infections0.008 µM[17]-
WLS6a (N-terminal peptide boronic acid)hClpXP Serine Protease--29 µM[8]
MG262 (C-terminal peptidyl boronic acid)hClpXP Serine Protease--~40 µM[8]
Human Neutrophil Elastase Inhibitor 14Human Neutrophil Elastase (HNE)--1.1 µM[23]
Human Neutrophil Elastase Inhibitor 15Human Neutrophil Elastase (HNE)--1.9 µM[23]

Note: Ki and IC50 values can vary depending on the specific assay conditions and the enzyme source.

Experimental Protocols

General Protocol for Enzyme Inhibition Assay (e.g., Serine Protease)

This protocol provides a general framework for determining the inhibitory activity of a boronic acid compound against a serine protease.

Materials:

  • Purified serine protease

  • Boronic acid inhibitor stock solution (in DMSO)

  • Chromogenic or fluorogenic substrate specific for the protease

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute the purified serine protease to the desired working concentration in assay buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of the boronic acid inhibitor in assay buffer. Include a vehicle control (DMSO in assay buffer).

  • Incubation: In a 96-well microplate, add a fixed volume of the enzyme solution to each well. Then, add an equal volume of the diluted inhibitor solutions or vehicle control to the respective wells.

  • Pre-incubation: Incubate the enzyme-inhibitor mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes) to allow for the formation of the enzyme-inhibitor complex.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to each well.

  • Data Acquisition: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve (e.g., using a four-parameter logistic equation).

    • To determine the Ki value, perform kinetic studies at various substrate and inhibitor concentrations and analyze the data using appropriate models (e.g., Michaelis-Menten kinetics with competitive inhibition).

General Protocol for Cell-Based Assay (e.g., Cancer Cell Proliferation)

This protocol outlines a general method for assessing the effect of a boronic acid compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., multiple myeloma cell line for bortezomib)

  • Complete cell culture medium

  • Boronic acid compound stock solution (in sterile DMSO)

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the boronic acid compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound or a vehicle control.

  • Incubation: Incubate the treated cells for a specific duration (e.g., 24, 48, or 72 hours) in the CO2 incubator.

  • Proliferation Assay: At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plate for the time specified in the reagent protocol to allow for color or luminescence development.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the readings to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability versus the logarithm of the compound concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Visualizing Molecular Interactions and Workflows

Signaling Pathway of Bortezomib in Multiple Myeloma

Bortezomib_Mechanism cluster_Cell Multiple Myeloma Cell Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins Degrades IkB IκB Proteasome->IkB Degrades Pro_Apoptotic Pro-Apoptotic Factors Ub_Proteins->Pro_Apoptotic Accumulation of NFkB_IkB NF-κB-IκB Complex NFkB NF-κB NFkB_IkB->NFkB NFkB_IkB->IkB Nucleus Nucleus NFkB->Nucleus Translocates to Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Induces Gene_Expression Anti-Apoptotic Gene Expression Nucleus->Gene_Expression Promotes

Caption: Mechanism of action of Bortezomib in inducing apoptosis in multiple myeloma cells.

Experimental Workflow for Boronic Acid Inhibitor Screening

Inhibitor_Screening_Workflow start Start: Compound Library of Boronic Acids biochemical_assay High-Throughput Biochemical Assay (e.g., Enzyme Inhibition) start->biochemical_assay hit_id Hit Identification (Potent Inhibitors) biochemical_assay->hit_id cell_based_assay Cell-Based Assays (e.g., Proliferation, Apoptosis) hit_id->cell_based_assay lead_selection Lead Selection (Cellular Activity) cell_based_assay->lead_selection sar_optimization Structure-Activity Relationship (SAR) Optimization lead_selection->sar_optimization in_vivo In Vivo Efficacy (Animal Models) lead_selection->in_vivo sar_optimization->biochemical_assay Iterative Design preclinical Preclinical Development in_vivo->preclinical

Caption: A typical workflow for the discovery and development of boronic acid-based inhibitors.

Conclusion and Future Directions

Boronic acids have firmly established their place in the medicinal chemist's toolbox. Their unique ability to form reversible covalent bonds with key enzymatic targets has led to the development of transformative therapies for cancer, infectious diseases, and inflammatory conditions. The continued exploration of boronic acid chemistry, including the development of novel scaffolds and the application of innovative synthetic methodologies, promises to unlock new therapeutic opportunities.[12][24] As our understanding of the biological roles of various enzymes deepens, the rational design of next-generation boronic acid-based drugs will undoubtedly play a pivotal role in addressing unmet medical needs. The journey of boronic acids from a chemical curiosity to a validated drug class serves as a powerful testament to the value of fundamental chemical research in advancing human health.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of (5-Chloro-2-methoxypyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This reaction is particularly vital in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmacologically active molecules.[3] (5-Chloro-2-methoxypyridin-4-yl)boronic acid is a valuable building block, offering a substituted pyridine core for the development of novel therapeutic agents.

These application notes provide a detailed protocol for the Suzuki coupling of this compound with various aryl and heteroaryl halides. The protocol is based on established methods for similar pyridylboronic acids and is intended to serve as a starting point for reaction optimization.[4][5]

Principle of the Reaction

The Suzuki coupling reaction involves a catalytic cycle with a palladium(0) complex. The key steps are the oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[1][3]

Materials and Methods

Reagents and Solvents
  • This compound

  • Aryl or heteroaryl halide (e.g., bromide, iodide, or chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous and degassed solvents (e.g., 1,4-dioxane, toluene, DMF, and water)

  • Ethyl acetate (for work-up)

  • Brine (for work-up)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Silica gel for column chromatography

Equipment
  • Schlenk flask or reaction vial with a magnetic stir bar

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath with a temperature controller

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

  • Column chromatography setup

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

Experimental Protocols

The following is a generalized protocol for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Suzuki Coupling with an Aryl Bromide
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of 1,4-dioxane and water) via syringe.[3]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

  • Characterization: Characterize the purified product by NMR and MS.

Protocol 2: Microwave-Assisted Suzuki Coupling

For challenging substrates or to accelerate the reaction, microwave-assisted heating can be employed.

  • Reaction Setup: In a microwave reaction vessel equipped with a magnetic stir bar, combine this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).[6]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., DMF or 1,4-dioxane/water).

  • Microwave Reaction: Place the vessel in a microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[6]

  • Work-up and Purification: Follow steps 7-9 from Protocol 1.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of pyridylboronic acids with various aryl halides, which can be used as a starting point for the optimization of reactions with this compound.

Aryl Halide (Coupling Partner)Catalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
4-BromoanisolePd(dppf)Cl₂ (3)K₂CO₃ (3)MeCN/H₂O (4:1)801-2>90[7]
1-Bromo-4-fluorobenzenePd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/EtOH/H₂OReflux886[8]
3-ChloropyridinePd₂(dba)₃ (1.5) / XPhos (3)Cs₂CO₃ (2)Toluene11012-24>75[5]
2-Chloro-m-xylenePd(OAc)₂ (0.25) / Ligand 1 (0.5)K₃PO₄ (3)Dioxane1001277[9]

Troubleshooting and Optimization

  • Low Yields: If low yields are observed, consider screening different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands like SPhos or XPhos can be effective for less reactive aryl chlorides.[5][10] Varying the base (e.g., from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃) and solvent system can also improve yields.[11]

  • Protodeboronation: Pyridylboronic acids can be susceptible to protodeboronation (cleavage of the C-B bond).[11] Using anhydrous solvents and milder bases, or employing more stable boronic acid derivatives like pinacol esters, can mitigate this side reaction.[11][12]

  • Homocoupling: The formation of bipyridyl or biaryl impurities can occur, often due to the presence of oxygen. Thoroughly degassing all solvents and reagents and maintaining an inert atmosphere throughout the reaction is crucial to minimize this side product.[11]

Visualizations

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_RX R¹-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)L_n-R² PdII_RX->PdII_R1R2 Transmetalation (R²-B(OH)₂ + Base) PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² PdII_R1R2->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start setup 1. Reaction Setup (Boronic Acid, Aryl Halide, Base, Catalyst) start->setup inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir solvent->react monitor 5. Monitor Reaction (TLC/LC-MS) react->monitor workup 6. Work-up (Extraction and Washing) monitor->workup purify 7. Purification (Column Chromatography) workup->purify characterize 8. Characterization (NMR, MS) purify->characterize end End Product characterize->end

Caption: General workflow for the Suzuki-Miyaura coupling experiment.

References

Application of (5-Chloro-2-methoxypyridin-4-YL)boronic Acid in Kinase Inhibitor Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(5-Chloro-2-methoxypyridin-4-YL)boronic acid is a specialized chemical reagent that holds significant potential in the synthesis of kinase inhibitors. Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and autoimmune diseases. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The unique structural features of this compound make it a valuable building block for the creation of novel kinase inhibitors with high potency and selectivity.

While direct and extensive literature on the application of this compound is not widely available, its utility can be inferred from the well-documented applications of structurally similar pyridine-based boronic acids in kinase inhibitor synthesis. This document will provide a detailed overview of the potential applications, relevant signaling pathways, and generalized experimental protocols based on the established chemistry of related compounds.

Key Applications in Kinase Inhibitor Synthesis

The primary application of pyridine-based boronic acids, such as this compound, in medicinal chemistry is as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful and versatile method for forming carbon-carbon bonds, which are essential for constructing the core scaffolds of many kinase inhibitors.

The "5-chloro-2-methoxypyridine" moiety can be incorporated into a larger molecule to interact with the ATP-binding pocket of a target kinase. The pyridine nitrogen can act as a hydrogen bond acceptor, while the methoxy group can form additional hydrogen bonds or hydrophobic interactions. The chlorine atom can serve to modulate the electronic properties of the ring and can also engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

Targeted Signaling Pathways

Kinase inhibitors developed using building blocks like this compound can be designed to target a wide range of signaling pathways implicated in disease. One of the most critical pathways in immunology and oncology is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.

JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a principal signal transduction cascade for a wide array of cytokines and growth factors. It plays a pivotal role in immunity, cell proliferation, differentiation, and apoptosis. Aberrant JAK-STAT signaling is associated with various cancers and inflammatory diseases.

JAK_STAT_Pathway cluster_cell Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Inhibitor Kinase Inhibitor (e.g., from (5-Chloro-2-methoxy- pyridin-4-YL)boronic acid) Inhibitor->JAK Inhibits

Caption: JAK-STAT signaling pathway and the point of inhibition.

Experimental Protocols

The following are generalized protocols for the synthesis of kinase inhibitors using a pyridyl boronic acid via the Suzuki-Miyaura cross-coupling reaction. These protocols can be adapted for this compound.

General Workflow for Kinase Inhibitor Synthesis

Synthesis_Workflow start Starting Materials (this compound + Aryl/Heteroaryl Halide) reaction Suzuki-Miyaura Cross-Coupling start->reaction workup Reaction Work-up & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end Final Kinase Inhibitor analysis->end

Caption: General workflow for kinase inhibitor synthesis.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Halide

Objective: To synthesize a biaryl compound, a common core structure for kinase inhibitors, via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (0.01-0.05 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Quantitative Data

The following table summarizes representative biological activity data for a kinase inhibitor synthesized using a similar pyridine-based building block. This data is provided to illustrate the type of quantitative information that is critical in the evaluation of newly synthesized kinase inhibitors.

Kinase TargetInhibitor Concentration (nM)% InhibitionIC₅₀ (nM)
JAK110952.5
JAK210923.1
JAK310858.7
TYK2107815.2

Note: The data presented above is illustrative and not specific to an inhibitor synthesized from this compound, as such data is not publicly available.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel kinase inhibitors. Its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient construction of complex molecular scaffolds designed to target specific kinases with high potency and selectivity. The protocols and conceptual frameworks provided herein, based on the established chemistry of analogous compounds, offer a solid foundation for researchers and drug development professionals to explore the full potential of this and related reagents in the discovery of next-generation kinase inhibitors. As with any synthetic endeavor, optimization of reaction conditions for specific substrates is crucial for achieving the best results.

Application Notes and Protocols for C-C Bond Formation with (5-Chloro-2-methoxypyridin-4-YL)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of (5-Chloro-2-methoxypyridin-4-yl)boronic acid in carbon-carbon bond formation, specifically through the Suzuki-Miyaura cross-coupling reaction. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The protocols provided herein are based on established methods for structurally similar pyridylboronic acids and serve as a robust starting point for reaction optimization.

Core Concepts: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid) with an organohalide or triflate. This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the relatively low toxicity of the boron-containing reagents. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boronic acid to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.

Data Presentation: Typical Reaction Conditions

The selection of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling. The following table summarizes common conditions used for the coupling of pyridylboronic acids with aryl halides. These conditions can be adapted and optimized for reactions involving this compound.

CatalystLigand (if applicable)BaseSolvent SystemTemperature (°C)Typical Yield Range (%)
Pd(PPh₃)₄-K₂CO₃, Na₂CO₃, Cs₂CO₃1,4-Dioxane/H₂O, Toluene/H₂O, DMF80-11060-95
Pd(OAc)₂PPh₃, PCy₃, SPhos, XPhosK₃PO₄, K₂CO₃1,4-Dioxane, Toluene, THFRoom Temp - 12070-98
PdCl₂(dppf)-K₂CO₃, CsF1,4-Dioxane, DMF80-10065-90
Pd₂(dba)₃P(t-Bu)₃, SPhos, XPhosK₃PO₄, Cs₂CO₃Toluene, THF, 1,4-DioxaneRoom Temp - 11075-99

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Note: These protocols are based on procedures for structurally similar compounds and may require optimization for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

  • This compound (1.2 - 1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the aryl halide, this compound, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for the required time (typically 4-24 hours). Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki Coupling

For rapid reaction optimization and synthesis, microwave irradiation can be employed.

Materials:

  • This compound (1.1 equiv)

  • Aryl halide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v)

  • Microwave vial

Procedure:

  • In a microwave vial, combine the aryl halide, this compound, Pd(PPh₃)₄, and K₂CO₃.

  • Add the 1,4-dioxane/water solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • After cooling, work up the reaction as described in Protocol 1.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-X R-X R-Pd(II)L_n-X R-Pd(II)L_n-X Oxidative_Addition->R-Pd(II)L_n-X Transmetalation Transmetalation R-Pd(II)L_n-X->Transmetalation Ar-B(OH)2 Ar-B(OH)2 Base Base R-Pd(II)L_n-Ar R-Pd(II)L_n-Ar Transmetalation->R-Pd(II)L_n-Ar Reductive_Elimination Reductive Elimination R-Pd(II)L_n-Ar->Reductive_Elimination Reductive_Elimination->Pd(0)L_n R-Ar R-Ar Reductive_Elimination->R-Ar

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base Inert_Atmosphere Establish Inert Atmosphere (Ar or N2) Reagents->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Heating Heat to Desired Temperature Solvent->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Extraction Dilute and Extract Cooling->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify by Chromatography Drying->Purification

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of Substituted Pyridylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl compounds.[1][2] These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[3][4] This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of substituted pyridylboronic acids with (hetero)aryl halides, a crucial transformation for drug discovery and development.[5]

Introduction

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., boronic acid or ester) with a halide or triflate.[1][2] The reaction is valued for its high functional group tolerance, mild reaction conditions, and the low toxicity of its boron-containing reagents.[6][7] Pyridylboronic acids are particularly important building blocks, as the pyridine moiety is a key component in numerous biologically active molecules.[8] However, the cross-coupling of pyridylboronic acids, especially 2-substituted pyridines, presents unique challenges.[8][9]

Challenges in Suzuki Coupling with Pyridylboronic Acids

Several factors can complicate the Suzuki-Miyaura coupling of pyridylboronic acids:

  • Slow Transmetallation: Electron-deficient heteroarylboronic acids, such as those derived from pyridine, can exhibit a slow rate of transmetallation onto the palladium center.[8]

  • Protodeboronation: Pyridylboronic acids are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions.[6][8]

  • Catalyst Inhibition: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[6]

  • Steric Hindrance: Ortho-substituted pyridylboronic acids or aryl halides can sterically hinder the reaction, slowing down both the transmetallation and reductive elimination steps.[10]

  • Poor Solubility: Highly polar heterocyclic compounds may have poor solubility in common organic solvents used for Suzuki reactions.[6]

  • Stability of Boronic Acids: Pyridylboronic acids can be unstable and difficult to purify.[4] They can sometimes be converted to more stable derivatives, such as pinacol esters or diethanolamine adducts, for easier handling and use in coupling reactions.[8][11]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Substituted Pyridylboronic Acid

This protocol provides a general guideline. Optimal conditions may vary depending on the specific substrates.

Materials:

  • (Hetero)aryl halide (1.0 equiv)

  • Substituted pyridylboronic acid or ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, RuPhos, P(tBu)₃)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, THF, DMF)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the (hetero)aryl halide, pyridylboronic acid, palladium catalyst, ligand (if used), and base.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 130 °C) and stir for the required time (2 - 48 hours).[3][12]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique, such as TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl or hetero-biaryl compound.

Experimental Workflow Diagram

experimental_workflow reagent_prep Reagent Preparation (Substrates, Catalyst, Base, Solvent) reaction_setup Reaction Setup (Under Inert Atmosphere) reagent_prep->reaction_setup reaction_execution Reaction Execution (Heating and Stirring) reaction_setup->reaction_execution monitoring Reaction Monitoring (TLC, GC-MS, or LC-MS) reaction_execution->monitoring monitoring->reaction_execution Continue if incomplete workup Aqueous Work-up (Extraction and Washing) monitoring->workup Proceed if complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Data Presentation: Reaction Conditions and Yields

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling of pyridylboronic acids. The following tables summarize various reported conditions.

Table 1: Suzuki-Miyaura Coupling of 2-Pyridylboronates with Aryl/Heteroaryl Bromides [8]

EntryAryl/Heteroaryl Bromide2-PyridylboronateCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13,5-Bis(trifluoromethyl)bromobenzeneLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.0)1 (3.0)KFDioxane801682
24-BromoanisoleLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.0)1 (3.0)KFDioxane801674
32-BromotolueneLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.0)1 (3.0)KFDioxane801679
43-BromopyridineLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.5)1 (4.5)KFDioxane801686

Ligand 1 is a specific phosphite ligand described in the source publication.

Table 2: Suzuki-Miyaura Coupling of Pyridylboronic Acids with Heteroaryl Halides [12]

EntryHeteroaryl HalidePyridylboronic AcidCatalyst (mol%)BaseSolventTempTime (h)Yield (%)
12-Chloro-3-aminopyridinePhenylboronic acidPd(PPh₃)₂Cl₂ (5)Na₂CO₃ (1M aq.)1,4-DioxaneReflux886
23-Bromoquinoline2,3-Dichloro-4-pyridylboronic acidPd(PPh₃)₂Cl₂ (5)Na₂CO₃ (1M aq.)1,4-DioxaneReflux837
33-Bromoquinoline2,6-Dichloro-3-pyridylboronic acidPd(PPh₃)₂Cl₂ (5)Na₂CO₃ (1M aq.)1,4-DioxaneReflux869

Table 3: Suzuki-Miyaura Coupling of Pyridine-2-sulfonyl fluoride (PyFluor) with Boronic Acids/Esters [3]

| Entry | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Phenylboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | Dioxane | 100 | 24 | 82 | | 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | Dioxane | 100 | 24 | 89 | | 3 | 2-Furanboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | Dioxane | 100 | 24 | 74 | | 4 | Thiophene-2-boronic acid pinacol ester | Pd(dppf)Cl₂ (10) | K₂CO₃ | Dioxane | 100 | 24 | 5 |

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetallation, and reductive elimination.[1][2]

catalytic_cycle pd0 Pd(0)L₂ pd_complex1 Ar¹-Pd(II)L₂-X pd0->pd_complex1 label1 Oxidative Addition pd_complex2 Ar¹-Pd(II)L₂-Ar² pd_complex1->pd_complex2 label2 Transmetallation pd_complex2->pd0 product Ar¹-Ar² pd_complex2->product label3 Reductive Elimination byproduct X-B(OH)₂ + Base-H pd_complex2->byproduct reactant1 Ar¹-X (Aryl Halide) reactant1->pd_complex1 reactant2 Ar²-B(OH)₂ (Pyridylboronic Acid) + Base reactant2->pd_complex2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the (hetero)aryl halide (Ar¹-X) to form a Pd(II) complex.[1] This is often the rate-determining step.[]

  • Transmetallation: The organic group from the pyridylboronic acid (Ar²) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.[1]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated as the final product (Ar¹-Ar²), regenerating the active Pd(0) catalyst.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst; Presence of oxygen; Insufficiently active base or incorrect base; Protodeboronation of the boronic acid.Use a fresh catalyst or a more active precatalyst; Ensure the reaction is run under a strictly inert atmosphere with degassed solvents; Screen different bases (e.g., K₃PO₄, Cs₂CO₃ are often effective); Use milder conditions (lower temperature) or anhydrous conditions to minimize protodeboronation.[6][10]
Homocoupling of Boronic Acid Presence of oxygen; High reaction temperature.Thoroughly degas the solvent and maintain an inert atmosphere; Lower the reaction temperature.[10]
Slow or Incomplete Reaction Steric hindrance; Poorly reactive halide (e.g., chloride); Catalyst deactivation.Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to accelerate the reaction; For aryl chlorides, use more active catalyst systems (e.g., those with P(tBu)₃); Consider using a different palladium source or ligand.[10][14]
Difficulty with 2-Pyridylboronic Acids Catalyst inhibition by the pyridine nitrogen; Instability of the boronic acid.Use a catalyst system known to be effective for this class of substrates (e.g., Pd₂(dba)₃ with phosphite or phosphine oxide ligands); Convert the boronic acid to a more stable boronate ester (e.g., pinacol or triisopropyl) or a diethanolamine adduct.[8][11]

References

Application Notes and Protocols for Scale-Up Synthesis and Reactions of (5-Chloro-2-methoxypyridin-4-YL)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key considerations for the scale-up synthesis of (5-Chloro-2-methoxypyridin-4-YL)boronic acid and its subsequent use in Suzuki-Miyaura cross-coupling reactions. The provided protocols are based on established procedures for structurally similar pyridylboronic acids and should be adapted and optimized for specific laboratory or pilot plant conditions.

Synthesis of this compound

The synthesis of this compound typically proceeds via a halogen-metal exchange of a suitable precursor, followed by borylation. A common starting material is 4,5-dichloro-2-methoxypyridine. The regioselective lithiation at the 4-position is directed by the methoxy group, followed by reaction with a borate ester and subsequent hydrolysis to yield the desired boronic acid.

Experimental Workflow for Synthesis

cluster_synthesis Synthesis of this compound start Start: 4,5-dichloro-2-methoxypyridine in THF lithiation Lithiation (n-BuLi, -78 °C) start->lithiation 1. borylation Borylation (Triisopropyl borate, -78 °C) lithiation->borylation 2. hydrolysis Aqueous Work-up & Hydrolysis (HCl) borylation->hydrolysis 3. isolation Isolation & Purification hydrolysis->isolation 4. product Product: This compound isolation->product 5.

Caption: General workflow for the synthesis of this compound.

Lab-Scale Synthesis Protocol (Exemplary)

This protocol is adapted from procedures for similar pyridylboronic acids and should be optimized.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
4,5-dichloro-2-methoxypyridine178.0150.08.90 g
n-Butyllithium (2.5 M in hexanes)64.0655.022.0 mL
Triisopropyl borate188.0860.013.8 mL
Tetrahydrofuran (THF), anhydrous--250 mL
2 M Hydrochloric acid--As needed
Ethyl acetate--For extraction
Brine--For washing
Anhydrous sodium sulfate--For drying

Procedure:

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add 4,5-dichloro-2-methoxypyridine (8.90 g, 50.0 mmol) and anhydrous THF (250 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (22.0 mL, 55.0 mmol, 2.5 M in hexanes) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (13.8 mL, 60.0 mmol) dropwise over 20 minutes, again keeping the temperature below -70 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the mixture to 0 °C and quench by the slow addition of 2 M HCl until the pH is approximately 2-3.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by slurry in a non-polar solvent to afford this compound as a solid.

Scale-Up Considerations
ParameterLab-Scale (mmol)Pilot-Scale (mol)Key Considerations for Scale-Up
Reaction Scale 50.05.0 - 50.0Increased reaction volume requires appropriate reactor size and material compatibility.
Temperature Control -78 °C-70 to -60 °CEfficient heat transfer is critical to manage the exotherm from the lithiation and borylation steps. Jacket cooling and controlled addition rates are essential. A significant exotherm can lead to side reactions and impurities.
Mixing Magnetic stirrerMechanical stirrerAdequate agitation is crucial to ensure homogeneity and prevent localized "hot spots," especially during the addition of n-BuLi. Baffles in the reactor can improve mixing efficiency.
Reagent Addition DropwiseControlled pumpThe addition rate of n-BuLi and triisopropyl borate needs to be carefully controlled to maintain the desired temperature and reaction profile.
Work-up & Isolation Separatory funnelReactor quench & filtrationHandling large volumes of flammable solvents requires appropriate safety measures. Isolation by filtration (e.g., using a Nutsche filter) is preferred over extraction at a larger scale.
Purification RecrystallizationCrystallizationControlled crystallization is key to achieving high purity and a consistent particle size distribution of the final product. Seeding may be necessary to control the crystallization process.
Safety Fume hoodProcess safetyn-Butyllithium is highly pyrophoric and requires handling under a strictly inert atmosphere. Hydrogen gas is evolved during the quench. The process should be thoroughly risk-assessed.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable building block for introducing the 5-chloro-2-methoxypyridin-4-yl moiety into organic molecules, a common scaffold in medicinal chemistry. The Suzuki-Miyaura reaction is a powerful method for this transformation.

Catalytic Cycle of Suzuki-Miyaura Coupling

cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd2_1 [R¹-Pd(II)L_n-X] pd0->pd2_1 Oxidative Addition (R¹-X) pd2_2 [R¹-Pd(II)L_n-R²] pd2_1->pd2_2 Transmetalation (R²-B(OH)₂ + Base) pd2_2->pd0 Reductive Elimination product R¹-R² pd2_2->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

Materials:

ReagentMolar Mass ( g/mol )Quantity (equiv.)
Aryl/Heteroaryl Halide (Ar-X)Varies1.0
This compound187.391.2 - 1.5
Palladium Catalyst (e.g., Pd(PPh₃)₄)1155.560.01 - 0.05
Base (e.g., K₂CO₃, Cs₂CO₃)Varies2.0 - 3.0
Solvent (e.g., Dioxane/Water, Toluene/Water)--

Procedure:

  • To a reaction vessel, add the aryl/heteroaryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the base (2.0-3.0 equiv.).

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC, LC-MS, or HPLC).

  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Scale-Up Considerations for Suzuki-Miyaura Coupling
ParameterLab-ScalePilot-ScaleKey Considerations for Scale-Up
Catalyst Loading 1-5 mol%0.1-1 mol%Reducing catalyst loading is crucial for cost-effectiveness. The use of highly active phosphine ligands can facilitate this. Catalyst recovery and recycling may be considered.
Solvent Selection Dioxane, THF, TolueneToluene, 2-MeTHFThe choice of solvent should consider safety, environmental impact, and ease of removal at a larger scale.
Base Selection K₂CO₃, Cs₂CO₃K₂CO₃, K₃PO₄The choice of base can affect reaction rate and impurity profile. The physical form of the base (e.g., powdered vs. granular) can impact reaction kinetics.
Reaction Monitoring TLC, LC-MSHPLC, in-situ probes (e.g., IR)Real-time monitoring can help to identify the reaction endpoint accurately, preventing the formation of byproducts from prolonged heating.
Product Isolation Column chromatographyCrystallization, DistillationDeveloping a robust crystallization procedure is essential for obtaining a pure product with consistent physical properties. Direct precipitation of the product from the reaction mixture can simplify the work-up.
Impurity Profile Homocoupling, ProtodeborylationConsistent impurity profileUnderstanding and controlling the formation of key impurities (e.g., from homocoupling of the boronic acid or starting halide) is critical for a robust process.

Safety and Handling

For the Synthesis of this compound:

  • n-Butyllithium: Highly pyrophoric. Handle under a strictly inert atmosphere. Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

  • Cryogenic Temperatures: Use appropriate insulated gloves and exercise caution when handling dry ice and acetone baths.

  • Quenching: The quenching of the reaction mixture is exothermic and releases hydrogen gas. Perform the quench slowly and with adequate cooling and ventilation.

For Suzuki-Miyaura Coupling:

  • Palladium Catalysts: Can be toxic and should be handled with care.

  • Solvents: Many solvents used are flammable. Perform reactions in a well-ventilated area and away from ignition sources.

  • Bases: Corrosive. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment before carrying out any chemical reaction, especially on a larger scale.

Choice of Base for Activating (5-Chloro-2-methoxypyridin-4-YL)boronic acid in Suzuki-Miyaura Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting the appropriate base for the activation of (5-Chloro-2-methoxypyridin-4-YL)boronic acid in Suzuki-Miyaura cross-coupling reactions. The choice of base is a critical parameter that significantly influences reaction efficiency, yield, and side-product formation. This document outlines the theoretical basis for base selection, presents a comparative summary of common bases, and offers detailed experimental protocols to guide your research.

Core Concepts: The Role of the Base

In the Suzuki-Miyaura catalytic cycle, the base plays a pivotal role in the activation of the boronic acid. Its primary function is to facilitate the transmetalation step by converting the neutral boronic acid into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). This anionic boronate complex readily transfers its organic moiety to the palladium(II) center.

For heteroaryl boronic acids, particularly those containing nitrogen, the choice of base is even more critical. Pyridine moieties can coordinate with the palladium catalyst, potentially inhibiting its activity. Furthermore, pyridylboronic acids are often susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source. A judicious choice of base can mitigate these challenges. Generally, inorganic bases have demonstrated superior performance over organic bases in these couplings.

Data Presentation: Comparison of Common Bases

While specific quantitative data for the Suzuki-Miyaura coupling of this compound with a wide range of bases is not extensively available in the literature, the following table summarizes the expected performance of commonly used bases based on their application with structurally similar pyridylboronic acids. The yields are indicative and will vary depending on the specific coupling partners, catalyst, ligand, and solvent system employed.

BaseFormulaStrengthKey CharacteristicsExpected Yield Range (%)
Potassium PhosphateK₃PO₄StrongOften provides high yields, particularly for challenging couplings. Can be used under anhydrous or aqueous conditions.75-95
Sodium CarbonateNa₂CO₃ModerateA widely used, cost-effective base. Typically used as an aqueous solution, which can sometimes promote protodeboronation with sensitive substrates.60-85
Cesium CarbonateCs₂CO₃StrongHighly effective, often used for difficult couplings or with sterically hindered substrates. Its high solubility in some organic solvents is an advantage.80-98
Potassium FluorideKFWeakA milder base that can be effective in minimizing side reactions, including protodeboronation, especially with sensitive substrates.50-80
Cesium FluorideCsFModerateMore soluble than KF and often more effective. Can be a good alternative when stronger bases lead to decomposition.60-85

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Optimization of reactant stoichiometry, catalyst/ligand loading, temperature, and reaction time is recommended for each specific substrate pairing.

Protocol 1: General Procedure using Potassium Phosphate (K₃PO₄)

This protocol is a robust starting point for a wide range of aryl and heteroaryl halides.

Materials:

  • This compound (1.2 - 1.5 equiv)

  • Aryl/Heteroaryl Halide (1.0 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd₂(dba)₃, 1-3 mol% with a suitable phosphine ligand)

  • Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl/heteroaryl halide, this compound, palladium catalyst, ligand (if using a pre-catalyst that requires it), and potassium phosphate.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Procedure with Sodium Carbonate (Na₂CO₃) in a Biphasic System

This is a classic and cost-effective method suitable for many Suzuki-Miyaura couplings.

Materials:

  • This compound (1.2 - 1.5 equiv)

  • Aryl/Heteroaryl Halide (1.0 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv, as a 2 M aqueous solution)

  • Degassed organic solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • In a reaction vessel, combine the aryl/heteroaryl halide, this compound, and palladium catalyst.

  • Add the degassed organic solvent.

  • Add the aqueous solution of sodium carbonate.

  • Thoroughly degas the biphasic mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring to ensure adequate mixing of the two phases.

  • Monitor the reaction until the starting material is consumed.

  • After cooling to room temperature, separate the organic layer.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L_n Pd(0)L_n R1-Pd(II)L_n-X R¹-Pd(II)L_n-X Pd(0)L_n->R1-Pd(II)L_n-X Oxidative Addition R1-Pd(II)L_n-R2 R¹-Pd(II)L_n-R² R1-Pd(II)L_n-X->R1-Pd(II)L_n-R2 Transmetalation R1-Pd(II)L_n-R2->Pd(0)L_n Reductive Elimination Product R¹-R² (Product) R1-Pd(II)L_n-R2->Product R1-X R¹-X (Aryl Halide) R1-X->R1-Pd(II)L_n-X Boronic_Acid R²-B(OH)₂ (Boronic Acid) Boronate [R²-B(OH)₃]⁻ (Activated Boronate) Boronic_Acid->Boronate Base Base Base->Boronate Boronate->R1-Pd(II)L_n-R2

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Base_Selection_Workflow Start Start: Select Aryl Halide and This compound Initial_Screen Initial Screening: Use a robust base like K₃PO₄ Start->Initial_Screen Assess_Yield Assess Yield and Purity Initial_Screen->Assess_Yield Low_Yield Low Yield or Incomplete Reaction? Assess_Yield->Low_Yield Analyze Results Side_Products Significant Side Products (e.g., Protodeboronation)? Low_Yield->Side_Products No Stronger_Base Consider a stronger base: Cs₂CO₃ Low_Yield->Stronger_Base Yes Milder_Base Consider a milder base: KF or CsF Side_Products->Milder_Base Yes Optimize Optimize other parameters: Temperature, Solvent, Ligand Side_Products->Optimize No Stronger_Base->Optimize Milder_Base->Optimize End Final Optimized Protocol Optimize->End

Caption: Workflow for selecting a base for the Suzuki-Miyaura coupling.

Application Note: Converting (5-Chloro-2-methoxypyridin-4-YL)boronic acid to a Stable Boronate Ester for Use in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Heteroaryl boronic acids are pivotal reagents in modern medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. However, their utility is often hampered by inherent instability, leading to decomposition via protodeboronation and other pathways, particularly with electron-deficient or certain heterocyclic systems like pyridines.[1] This application note provides detailed protocols for the conversion of (5-Chloro-2-methoxypyridin-4-YL)boronic acid into two highly stable and versatile boronate esters: a pinacol (Bpin) ester and an N-methyliminodiacetic acid (MIDA) boronate. MIDA boronates, in particular, offer exceptional benchtop stability, are compatible with chromatography, and can be used in iterative cross-coupling strategies through a slow-release mechanism of the corresponding boronic acid.[2][3] This guide offers a comparative analysis, experimental workflows, and detailed methodologies to aid researchers in selecting and synthesizing the appropriate stable boronate ester for their specific synthetic needs.

Introduction

This compound is a valuable building block for accessing a range of complex molecules in pharmaceutical and materials science research. Like many pyridyl boronic acids, it can be susceptible to degradation, complicating storage, purification, and reaction stoichiometry.[4] Converting the boronic acid to a more robust boronate ester mitigates these stability issues.

  • Pinacol (Bpin) Esters: These are widely used due to their relative stability compared to boronic acids. However, they can be sensitive to purification by standard silica gel chromatography, which may cause partial hydrolysis or decomposition.[5][6]

  • N-methyliminodiacetic acid (MIDA) Boronates: These esters are exceptionally stable crystalline solids that are indefinitely stable to air and moisture and are fully compatible with standard chromatographic purification. The MIDA ligand forms a dative bond with the boron atom, creating a tetrahedral center that is unreactive under standard anhydrous cross-coupling conditions.[7] The free boronic acid can be readily liberated in situ using mild aqueous basic conditions.

This note details the synthesis, purification, and expected outcomes for both the pinacol and MIDA esters of this compound.

Comparative Data

The choice between a pinacol and a MIDA boronate often depends on the planned synthetic route, purification requirements, and desired reactivity. The following table summarizes key characteristics to guide this decision.

Parameter(5-Chloro-2-methoxypyridin-4-YL)pinacol boronate(5-Chloro-2-methoxypyridin-4-YL)MIDA boronate
Typical Yield 80-95%75-90%
Physical Form Typically an oil or low-melting solidCrystalline solid
Benchtop Stability Moderate; protect from moistureExcellent; indefinitely stable in air
Chromatography Sensitive to standard silica gel; may require treated silica or rapid purification[5]Highly stable on standard silica gel[2]
Reactivity Directly used in Suzuki-Miyaura couplingInert; requires deprotection for Suzuki-Miyaura coupling
Key Advantage Direct reactivity in coupling reactionsStability, purification ease, enables iterative cross-coupling

Reaction Pathways and Workflows

General Esterification Pathway

The conversion of the boronic acid involves a condensation reaction with either a diol (pinacol) or N-methyliminodiacetic acid, typically with the removal of water to drive the reaction to completion.

G cluster_0 Starting Material cluster_1 Reagents cluster_2 Stable Boronate Esters BA This compound Bpin (5-Chloro-2-methoxypyridin-4-YL)pinacol boronate BA->Bpin + Pinacol - 2 H₂O BMIDA (5-Chloro-2-methoxypyridin-4-YL)MIDA boronate BA->BMIDA + MIDA - 2 H₂O Pinacol Pinacol MIDA N-Methyliminodiacetic Acid (MIDA)

Caption: General reaction scheme for boronate ester formation.

Experimental Workflow

The following workflow outlines the general steps for the successful synthesis and isolation of a stable boronate ester.

G cluster_purify Purification Options start Weigh Boronic Acid & Esterifying Agent setup Combine Reagents in Anhydrous Solvent start->setup reaction Heat Reaction Mixture (e.g., Dean-Stark or with dehydrating agent) setup->reaction monitor Monitor Reaction (TLC, LC-MS) reaction->monitor workup Aqueous Work-up & Extraction monitor->workup dry Dry Organic Layer & Concentrate workup->dry purify Purification dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize cryst Crystallization (esp. for MIDA) cryst->characterize chrom Column Chromatography (MIDA or Bpin on treated silica) chrom->characterize G start Need to stabilize This compound? q1 Will the boronate undergo multi-step synthesis or require chromatography? start->q1 Yes reconsider Boronic Acid may be used directly (if freshly prepared) start->reconsider No q2 Is the boronate for immediate use in a one-pot or direct Suzuki coupling? q1->q2 No mida Synthesize MIDA Boronate (Protocol 2) q1->mida Yes q2->mida No, long-term storage needed bpin Synthesize Pinacol Boronate (Protocol 1) q2->bpin Yes

References

Troubleshooting & Optimization

preventing protodeboronation of (5-Chloro-2-methoxypyridin-4-YL)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (5-Chloro-2-methoxypyridin-4-YL)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing protodeboronation and to offer troubleshooting advice for its use in chemical reactions, particularly Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This leads to the formation of 5-chloro-2-methoxypyridine as a byproduct, consuming your starting material and reducing the yield of your desired coupled product. This reaction is a common challenge with heteroaromatic boronic acids, especially under the basic and often heated conditions used in Suzuki-Miyaura coupling reactions.[1] While this compound has been described as a shelf-stable reagent, the potential for protodeboronation should always be a consideration during reaction development.[2]

Q2: How do the chloro and methoxy substituents on the pyridine ring affect the stability of the boronic acid?

A2: The electronic properties of substituents on the pyridine ring can influence the rate of protodeboronation. The 2-methoxy group is electron-donating, which can increase the electron density on the pyridine ring and potentially make the boronic acid more susceptible to protodeboronation. Conversely, the 5-chloro group is electron-withdrawing, which generally has a stabilizing effect on arylboronic acids under acidic conditions. The overall stability of this compound is a balance of these electronic effects and the inherent reactivity of the 4-pyridylboronic acid core.

Q3: I am observing significant formation of 5-chloro-2-methoxypyridine in my reaction. What are the likely causes?

A3: The formation of 5-chloro-2-methoxypyridine is a direct result of protodeboronation. The primary causes include:

  • High reaction temperature: Elevated temperatures can accelerate the rate of protodeboronation.

  • Strongly basic conditions: While a base is necessary for the Suzuki-Miyaura coupling, strong bases can promote the decomposition of the boronic acid.[3]

  • Presence of excess water: Water can act as a proton source for protodeboronation.

  • Prolonged reaction times: Longer exposure to reaction conditions can lead to increased decomposition of the boronic acid.

  • Inefficient catalyst system: If the rate of the desired cross-coupling is slow, the competing protodeboronation side reaction can become more prominent.

Q4: Are there more stable alternatives to using the free boronic acid?

A4: Yes, converting the boronic acid to a boronic ester is a highly effective strategy to enhance stability and prevent premature decomposition.[1] Common and effective alternatives include:

  • Pinacol esters: These are widely used and offer increased stability.

  • MIDA (N-methyliminodiacetic acid) boronates: These are particularly stable and offer a "slow-release" of the active boronic acid under the reaction conditions, which keeps the concentration of the potentially unstable free boronic acid low and minimizes side reactions.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to no yield of desired product Protodeboronation of the boronic acid.1. Lower the reaction temperature: If your catalyst is active enough, try running the reaction at a lower temperature (e.g., 60-80 °C).2. Use a milder base: Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.3. Use a boronic ester derivative: Convert the boronic acid to its pinacol or MIDA ester to improve stability.
Inactive catalyst system.1. Use a highly active catalyst: Employ a catalyst system known for high activity in coupling heteroarylboronic acids (e.g., palladium catalysts with bulky, electron-rich phosphine ligands like Buchwald's ligands).2. Ensure an inert atmosphere: Thoroughly degas solvents and the reaction vessel to prevent catalyst deactivation by oxygen.
Formation of significant amounts of 5-chloro-2-methoxypyridine byproduct The rate of protodeboronation is competitive with or faster than the rate of cross-coupling.1. Optimize the catalyst-to-ligand ratio: This can significantly impact the rate of the desired reaction.2. Shorten the reaction time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize byproduct formation.3. Use anhydrous conditions: While some water can be beneficial, minimizing its content can reduce protodeboronation.
Difficulty in purifying the product from the protodeboronated byproduct Similar polarity of the desired product and 5-chloro-2-methoxypyridine.1. Optimize reaction conditions to minimize byproduct formation: This is the most effective approach.2. Consider alternative purification techniques: If chromatography is challenging, explore recrystallization or derivatization of the product to alter its physical properties.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is based on the successful coupling reported by Bryce et al. and should be optimized for specific substrates.[2]

Reagents and Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl or heteroaryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visual Guides

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diorgano_pd2 R¹-Pd(II)Ln-R² transmetalation->diorgano_pd2 diorgano_pd2->pd0 reductive_elimination Reductive Elimination diorgano_pd2->reductive_elimination product R¹-R² reductive_elimination->product reagents R¹-X (Aryl Halide) boronic_acid R²-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A troubleshooting workflow for addressing protodeboronation.

References

Technical Support Center: Troubleshooting (5-Chloro-2-methoxypyridin-4-YL)boronic acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals experiencing low yields or other issues in Suzuki-Miyaura coupling reactions involving (5-Chloro-2-methoxypyridin-4-YL)boronic acid.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a consistently low yield in my Suzuki coupling reaction with this compound?

Low yields with this substrate can arise from several factors, often related to the inherent properties of pyridylboronic acids.[1][2] The primary reasons include:

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to the formation of inactive species and disrupting the catalytic cycle. This is a well-documented issue often referred to as the "2-pyridyl problem".[2]

  • Protodeboronation: Pyridylboronic acids are susceptible to protodeboronation, a significant side reaction where the boronic acid group is replaced by a hydrogen atom. This is particularly problematic in the presence of aqueous bases.[1]

  • Substrate Reactivity: As a chloro-substituted pyridine, the carbon-chlorine bond's strength can make the initial oxidative addition step of the catalytic cycle more challenging compared to bromo or iodo-substituted analogs.[1]

  • Inefficient Transmetalation: The transfer of the pyridyl group from the boronic acid to the palladium complex can be sluggish for electron-deficient heteroaryl boron compounds.[1]

Q2: What are the most common side reactions, and how can they be minimized?

The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This hydrolysis of the C-B bond can be minimized by:

    • Using more stable boronic acid derivatives like pinacol esters or potassium trifluoroborate salts, which are less prone to this side reaction.[1]

    • Employing anhydrous reaction conditions to remove the proton source (water).[2][3]

    • Using milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[3]

  • Homocoupling: The self-coupling of the boronic acid to form a bipyridine byproduct can be reduced by:

    • Ensuring the reaction is carried out under a strictly inert atmosphere (e.g., Nitrogen or Argon) as the presence of oxygen can exacerbate homocoupling.[3]

    • Using a pre-catalyst that is efficiently reduced to the active Pd(0) state.[1]

Q3: My this compound seems unreactive. What specific conditions can I adjust to improve the coupling?

To improve the reactivity and overall yield, consider the following adjustments:[1]

  • Increase the Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond.

  • Switch to a More Active Catalyst System: Employing bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, can stabilize the palladium catalyst, promote the challenging oxidative addition, and prevent catalyst deactivation by the pyridine nitrogen.[1][2][4]

  • Screen Different Bases: The choice of base is critical. If common bases like sodium carbonate are ineffective, consider screening other options such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]

Q4: I am observing a complex mixture of byproducts. What could be the cause and how can I simplify the reaction outcome?

A complex mixture of byproducts often suggests that the reaction conditions are too harsh, leading to decomposition of starting materials or products, or that multiple side reactions are occurring. To address this, you can:

  • Lower the Reaction Temperature: While higher temperatures can improve the main reaction rate, they can also accelerate side reactions.[1] Finding an optimal temperature is key.

  • Optimize Catalyst and Ligand: The choice of catalyst and ligand can significantly influence the selectivity of the reaction. Screening different combinations may lead to a cleaner reaction profile.

  • Re-evaluate the Solvent System: The solvent can influence the solubility of reagents and the reaction pathway. Trying different solvents or solvent mixtures might be beneficial.

Troubleshooting Guide

This table summarizes common problems and suggests actionable solutions for couplings with this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Catalyst deactivation by pyridine nitrogen.[1][2]Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands.[1][4] Consider a higher catalyst loading (e.g., increase from 3 mol% to 5 mol%).[2]
Poor reactivity of the chloro-pyridine.[1]Increase reaction temperature. Use a more active catalyst system.
Inefficient transmetalation.[1]Screen different bases (e.g., K₃PO₄, Cs₂CO₃).[1]
Significant Protodeboronation Presence of water and/or strong base.[1][3]Use anhydrous solvents.[2][3] Switch to a milder base (e.g., K₂CO₃, KF).[3] Use a more stable boronic acid derivative (pinacol ester or trifluoroborate salt).[1]
Homocoupling of Boronic Acid Presence of oxygen.[3] Inefficient reduction of Pd(II) precatalyst.[1]Thoroughly degas all solvents and maintain an inert atmosphere.[3] Use an air-stable Pd(0) precatalyst.
Dehalogenation of Coupling Partner Side reaction at the palladium center.Optimize reaction conditions by screening different bases, solvents, and temperatures.[2]

Key Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a representative procedure that may require optimization for your specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction flask, add the aryl halide, this compound, palladium catalyst, and base.

  • Seal the flask and evacuate and backfill with an inert gas (repeat this cycle three times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography.

Protocol for Screening Bases

Procedure:

  • Set up multiple small-scale reactions in parallel, each in a separate vial.

  • To each vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., PPh₃, 4 mol%).

  • To each vial, add a different base (2.0 equiv), such as Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, or KF.

  • Evacuate and backfill each vial with an inert gas.

  • Add the same degassed solvent system to each vial.

  • Heat all reactions to the same temperature and stir for the same amount of time.

  • Analyze the outcome of each reaction by TLC or LC-MS to determine the most effective base.[5]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both R¹-Pd(II)L_n-R² Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product R¹-R² (Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ (Boronic Acid) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: A diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Reagents Verify Reagent Purity and Stability Start->Check_Reagents Optimize_Conditions Systematic Optimization Check_Reagents->Optimize_Conditions Consider_Derivative Use Boronic Acid Derivative (Ester/BF₃K) Check_Reagents->Consider_Derivative If Protodeboronation is Suspected Screen_Catalyst Screen Catalyst and Ligand Optimize_Conditions->Screen_Catalyst Screen_Base Screen Base Optimize_Conditions->Screen_Base Screen_Solvent Screen Solvent and Temperature Optimize_Conditions->Screen_Solvent Success Improved Yield Screen_Catalyst->Success Screen_Base->Success Screen_Solvent->Success Consider_Derivative->Optimize_Conditions Component_Selection Decision Tree for Reaction Component Selection Start Starting Point: This compound Catalyst Catalyst/Ligand Choice Start->Catalyst Base Base Selection Start->Base Solvent Solvent System Start->Solvent Boronic_Acid_Issue Protodeboronation? Start->Boronic_Acid_Issue Buchwald Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) or NHC Ligands Catalyst->Buchwald Start_Base Start with K₂CO₃ or Na₂CO₃ Base->Start_Base Aqueous Aqueous mixture (e.g., Dioxane/H₂O) Solvent->Aqueous Screen_Bases Screen others if necessary (K₃PO₄, Cs₂CO₃) Start_Base->Screen_Bases Anhydrous Anhydrous if protodeboronation occurs Aqueous->Anhydrous Boronic_Acid_Issue->Catalyst No Switch_Derivative Switch from Boronic Acid to Pinacol Ester or Trifluoroborate Boronic_Acid_Issue->Switch_Derivative Yes

References

Technical Support Center: Minimizing Homocoupling of (5-Chloro-2-methoxypyridin-4-YL)boronic acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the homocoupling of (5-Chloro-2-methoxypyridin-4-YL)boronic acid, a common side reaction in Suzuki-Miyaura cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction involving this compound?

A1: Homocoupling is an undesired side reaction where two molecules of this compound react with each other to form a symmetrical biaryl compound, 2,2'-dimethoxy-5,5'-dichloro-4,4'-bipyridine. This reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and introduces a significant impurity that can be challenging to separate.[1][2]

Q2: What are the primary causes of homocoupling of this specific boronic acid?

A2: The primary drivers for homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[2][4] The electron-deficient nature of the pyridine ring, amplified by the chloro-substituent, can also influence the propensity for side reactions.

Q3: How can I visually identify a potential homocoupling issue in my reaction?

A3: While visual identification is not definitive, unexpected color changes in the reaction mixture or the appearance of an insoluble precipitate could indicate side reactions. The most reliable method for identification is through analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy, which can confirm the presence of the homocoupled byproduct.

Q4: Can the choice of boronic acid derivative impact the extent of homocoupling?

A4: Yes, using more stable boronic acid derivatives, such as pinacol esters (Bpin) or MIDA boronates, can suppress homocoupling.[1] These derivatives provide a slow, controlled release of the boronic acid into the catalytic cycle, minimizing its concentration at any given time and thus reducing the likelihood of the homocoupling side reaction.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter related to the homocoupling of this compound.

Observed Problem Potential Cause Suggested Solution
Significant formation of homocoupled byproduct (>10%) 1. Presence of dissolved oxygen.[2][5] 2. Use of a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂).[1][3]1. Rigorous Degassing: Sparge all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes. Alternatively, perform three freeze-pump-thaw cycles for more complete oxygen removal.[2] 2. Use a Pd(0) Precatalyst: Employ a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[1] If a Pd(II) source is unavoidable, add a mild reducing agent.
Low yield of the desired cross-coupled product 1. Catalyst deactivation due to oxygen. 2. Consumption of boronic acid via homocoupling.1. Optimize Ligand Choice: Use bulky, electron-rich phosphine ligands such as SPhos or XPhos. These can promote the desired cross-coupling pathway over homocoupling.[2][6] 2. Slow Addition of Boronic Acid: If using the boronic acid directly, adding it slowly to the reaction mixture can keep its instantaneous concentration low.
Difficult purification and separation of the product from the homocoupled impurity Co-elution of the desired product and the homocoupled byproduct due to similar polarities.1. Optimize Chromatography: Explore different solvent systems for column chromatography to improve separation. 2. Recrystallization: Consider recrystallization as an alternative or additional purification step.[2]
Inconsistent reaction outcomes Variations in the quality of reagents or the efficiency of degassing.1. Ensure Reagent Purity: Use high-purity solvents and reagents. 2. Standardize Degassing Protocol: Consistently apply a rigorous degassing procedure for all experiments.

Experimental Protocols

Protocol 1: Rigorous Degassing of the Reaction Mixture

This protocol is essential to minimize oxygen-mediated homocoupling.

Materials:

  • Reaction flask equipped with a stir bar

  • Septum

  • Inert gas source (Argon or Nitrogen) with a needle

  • Vacuum source (for freeze-pump-thaw)

  • Solvents and reagents for the Suzuki-Miyaura reaction

Procedure (Inert Gas Sparging):

  • Assemble the reaction glassware and purge with the inert gas for 5-10 minutes.

  • Add the solvents to the reaction flask.

  • Insert a needle connected to the inert gas line through the septum and below the surface of the solvent.

  • Bubble the inert gas through the solvent for 15-30 minutes.[2]

  • Add the reagents under a positive pressure of the inert gas.

Procedure (Freeze-Pump-Thaw):

  • Add the solvent to a Schlenk flask.

  • Freeze the solvent using a liquid nitrogen bath.

  • Once completely frozen, apply a high vacuum for 5-10 minutes.

  • Close the flask to the vacuum and thaw the solvent. You may observe gas bubbles being released.

  • Repeat this freeze-pump-thaw cycle three times for effective oxygen removal.[2]

Protocol 2: Suzuki-Miyaura Coupling with a Pd(0) Precatalyst and Phosphine Ligand

This protocol is designed to minimize homocoupling by using an active Pd(0) catalyst from the start.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Degassed 1,4-dioxane/water (4:1) solvent mixture

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the aryl halide, this compound, K₂CO₃, and Pd(PPh₃)₄.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

G Troubleshooting Logic for Homocoupling start High Homocoupling Observed check_oxygen Check for Oxygen Presence start->check_oxygen check_catalyst Review Palladium Precatalyst start->check_catalyst degas Implement Rigorous Degassing (Sparging or Freeze-Pump-Thaw) check_oxygen->degas Positive use_pd0 Switch to Pd(0) Precatalyst (e.g., Pd(PPh3)4) check_catalyst->use_pd0 Using Pd(II) optimize_ligand Optimize Ligand (Bulky, Electron-Rich) check_catalyst->optimize_ligand If still an issue end Homocoupling Minimized degas->end add_reducing_agent Add Mild Reducing Agent (e.g., Potassium Formate) use_pd0->add_reducing_agent Alternative for Pd(II) use_pd0->end add_reducing_agent->end optimize_ligand->end

Caption: A troubleshooting workflow for addressing high homocoupling.

G Experimental Workflow for Minimizing Homocoupling reagents 1. Combine Aryl Halide, Boronic Acid, Base, and Ligand in a Dry Flask inert_atm 2. Establish Inert Atmosphere (Purge with N2 or Ar) reagents->inert_atm add_solvent 3. Add Degassed Solvent inert_atm->add_solvent degas_mixture 4. Degas Reaction Mixture (e.g., N2 Sparging) add_solvent->degas_mixture add_catalyst 5. Add Palladium Catalyst under Inert Atmosphere degas_mixture->add_catalyst heat 6. Heat to Desired Temperature (e.g., 80-100 °C) add_catalyst->heat monitor 7. Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup 8. Quench Reaction and Perform Aqueous Workup monitor->workup purify 9. Purify Product (Column Chromatography) workup->purify

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.[2]

References

Technical Support Center: Purification Strategies for Products from (5-Chloro-2-methoxypyridin-4-YL)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from (5-Chloro-2-methoxypyridin-4-YL)boronic acid.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of products from reactions involving this compound, particularly focusing on Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Problem: Low Yield of Purified Product

Possible Causes and Solutions:

CauseSuggested Solution
Incomplete Reaction Before purification, ensure the reaction has gone to completion by using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the consumption of starting materials.
Product Loss During Aqueous Workup The pyridine nitrogen in your product can be protonated in acidic conditions, increasing its water solubility. Ensure the aqueous phase is neutral or slightly basic before extraction. Use a less polar organic solvent for extraction if your product has moderate polarity.
Product Adsorption on Silica Gel The basic pyridine moiety can strongly interact with acidic silica gel during column chromatography, leading to tailing and poor recovery.[1] Deactivate the silica gel with a small amount of triethylamine in the eluent (e.g., 0.1-1%). Alternatively, use a different stationary phase like alumina.
Product Co-elution with Impurities If the product and a major impurity have similar polarities, optimize the solvent system for column chromatography by testing various solvent mixtures with TLC.[2] A shallow gradient elution can improve separation.[2]
Product is an Oil and Difficult to Handle If the product is an oil, purification by chromatography is the most suitable method.[2] After chromatography, co-evaporation with a high-boiling point solvent like toluene can help remove residual low-boiling solvents.
Problem: Presence of Persistent Impurities after Purification

Common Impurities and Removal Strategies:

ImpurityIdentificationRemoval Strategy
Unreacted this compound Acidic in nature.Perform a basic aqueous wash (e.g., with 1M NaOH or saturated NaHCO₃ solution) during the workup. The boronic acid will form a water-soluble boronate salt and be extracted into the aqueous layer.[2]
Homocoupled Boronic Acid Byproduct Dimer of the boronic acid starting material.Meticulous column chromatography with a carefully selected solvent system is often required.[2] Recrystallization can also be effective if the product is a solid and has different solubility properties than the homocoupled byproduct.[2]
Deborylated Starting Material (5-Chloro-2-methoxypyridine) Loss of the boronic acid group from the starting material.This impurity can be difficult to separate due to similar polarity to the product. Careful column chromatography with a shallow solvent gradient is the most effective method.
Residual Palladium Catalyst Often appears as a fine black precipitate or a colored residue.For heterogeneous catalysts, filtration through a pad of Celite® is effective. For homogeneous catalysts, treatment with a metal scavenger or filtration through activated carbon can be used.[2]
Unreacted Aryl Halide (from Suzuki Coupling) Starting material from the coupling partner.If the polarity is significantly different from the product, column chromatography is effective. If polarities are similar, consider using an excess of the boronic acid in the reaction to ensure full consumption of the aryl halide.
Unreacted Amine (from Buchwald-Hartwig Amination) Starting material from the coupling partner.An acidic wash (e.g., with 1M HCl) during the workup will protonate the amine, making it water-soluble and easily removed in the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What is the first and most crucial step after my reaction is complete?

A1: A standard aqueous workup is the essential first step. This procedure removes the bulk of inorganic salts (from the base) and other water-soluble impurities. It typically involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and washing with water or brine.[2]

Q2: My product containing the 5-chloro-2-methoxypyridine moiety is showing significant peak tailing during column chromatography on silica gel. Why is this happening and how can I fix it?

A2: The basic nitrogen atom on the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing.[1] To mitigate this, you can:

  • Add a small amount of a basic modifier like triethylamine or pyridine (0.1-1%) to your eluent.

  • Use a less acidic stationary phase, such as neutral or basic alumina.

  • If using reverse-phase HPLC, ensure the mobile phase pH is controlled to either fully protonate or deprotonate the pyridine nitrogen for consistent retention and better peak shape.

Q3: How do I choose an appropriate solvent system for column chromatography?

A3: The ideal solvent system for column chromatography should provide a good separation between your product and impurities on a TLC plate. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity is gradually increased to elute the compounds from the column. For products from this compound reactions, which are likely to be relatively polar, you may need to use solvent systems like dichloromethane/methanol or ethyl acetate/methanol. Always perform a thorough screening of solvent systems using TLC before running the column.[2]

Q4: I am struggling to recrystallize my solid product. What are some good solvent choices for chloro-methoxy substituted bi-pyridines?

A4: Pyridine-containing compounds can sometimes be challenging to recrystallize.[3] A good starting point for solvent selection is to test single solvents of varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) and solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/hexanes). The ideal solvent should dissolve the compound when hot but have low solubility when cold.

Q5: How can I effectively remove the residual palladium catalyst from my product, especially for pharmaceutical applications?

A5: For pharmaceutical applications, reducing palladium levels to parts-per-million (ppm) is critical due to toxicity concerns.[2] Common methods include:

  • Filtration: For heterogeneous catalysts, simple filtration through Celite® is effective.

  • Metal Scavengers: For homogeneous catalysts, specialized silica-based or polymer-based scavengers with functional groups that chelate palladium can be added to the crude product solution, followed by filtration.[2]

  • Activated Carbon: Stirring the crude product in a solution with activated carbon can also effectively adsorb residual palladium, which is then removed by filtration.

Experimental Protocols

The following are representative protocols for the purification of products from reactions involving this compound. Note: These are general procedures and may require optimization for your specific product.

Protocol 1: General Aqueous Workup
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water (2 x volume of organic layer).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (if the reaction was run under acidic conditions or to remove unreacted boronic acid).

    • Brine (saturated aqueous NaCl solution) (1 x volume of organic layer) to help remove water from the organic layer.

  • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare the Column:

    • Select an appropriately sized column and slurry-pack it with silica gel in the initial, least polar eluent.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the chromatography eluent or a more polar solvent like DCM.

    • Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, removing the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the Column:

    • Start with a low polarity eluent (e.g., 100% hexanes or a high hexanes/EtOAc ratio) and gradually increase the polarity of the eluent (e.g., by increasing the percentage of EtOAc).

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolate the Product:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization
  • Choose a Solvent:

    • In a small test tube, dissolve a small amount of the crude solid product in a minimal amount of a hot solvent.

    • Allow the solution to cool slowly to room temperature and then in an ice bath.

    • A good recrystallization solvent will result in the formation of crystals upon cooling.

  • Perform the Recrystallization:

    • Dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Allow the solution to cool slowly and undisturbed to room temperature to allow for crystal growth.[4]

    • Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.

  • Isolate and Dry the Crystals:

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Quantitative Data Summary

The following tables provide representative data for purification outcomes. Actual results will vary depending on the specific substrates and reaction conditions.

Table 1: Example Solvent Systems for Column Chromatography

Product TypeStationary PhaseExample Eluent System (Gradient)
4-Aryl-5-chloro-2-methoxypyridineSilica GelHexanes:Ethyl Acetate (9:1 to 1:1)
4-Aryl-5-chloro-2-methoxypyridine (more polar)Silica GelDichloromethane:Methanol (100:0 to 95:5)
N-Aryl-5-chloro-2-methoxypyridin-4-amineSilica GelHexanes:Ethyl Acetate with 0.5% Triethylamine

Table 2: Typical Purity and Yield Ranges after Purification

Purification MethodTypical Purity (by HPLC/NMR)Typical Recovery Yield
Column Chromatography>95%60-90%
Recrystallization>98%50-85%
Acid-Base Extraction (for basic products)Variable (removes acidic/neutral impurities)>90%

Visualizations

General Purification Workflow

G cluster_0 Post-Reaction cluster_1 Initial Purification cluster_2 Primary Purification cluster_3 Final Product Reaction_Mixture Crude Reaction Mixture Aqueous_Workup Aqueous Workup Reaction_Mixture->Aqueous_Workup Extraction Extraction Aqueous_Workup->Extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography If oil or complex mixture Recrystallization Recrystallization Extraction->Recrystallization If solid Pure_Product Purified Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General workflow for the purification of products.

Troubleshooting Logic for Impure Product after Column Chromatography

G Start Impure Product after Column Chromatography Check_TLC Analyze by TLC/ LC-MS Start->Check_TLC Recrystallize Attempt Recrystallization Start->Recrystallize If product is solid and crystalline Coelution Co-elution of Impurities Check_TLC->Coelution Multiple spots or broad peak Product_Degradation Product Degradation on Silica Check_TLC->Product_Degradation Streaking or new spots on TLC Optimize_Solvent Optimize Solvent System (change polarity/solvent) Coelution->Optimize_Solvent Change_Stationary_Phase Change Stationary Phase (e.g., Alumina) Coelution->Change_Stationary_Phase End Pure Product Optimize_Solvent->End Change_Stationary_Phase->End Use_Deactivated_Silica Use Deactivated Silica (add Et3N to eluent) Product_Degradation->Use_Deactivated_Silica Use_Deactivated_Silica->End Recrystallize->End

Caption: Troubleshooting decision tree for impure products.

References

optimizing catalyst loading for reactions with (5-Chloro-2-methoxypyridin-4-YL)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for reactions involving (5-Chloro-2-methoxypyridin-4-YL)boronic acid. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in achieving successful outcomes in their cross-coupling reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Problem 1: Low to No Yield of Desired Product

  • Q: My Suzuki-Miyaura coupling reaction is resulting in a low yield or failing completely. What are the primary factors to investigate?

    • A: Failure in Suzuki-Miyaura reactions with heteroaryl boronic acids often stems from a few critical areas. First, assess the stability and quality of your this compound. Pyridylboronic acids are particularly susceptible to a side reaction called protodeboronation, where the carbon-boron bond is cleaved by a proton source (like water or alcohol), effectively removing your reagent from the catalytic cycle.[1][2][3] Second, the efficiency of the catalyst system is paramount. An insufficiently active catalyst may not facilitate the cross-coupling reaction at a rate faster than the competing decomposition of the boronic acid.[1][4] Finally, ensure all reaction conditions, including the base, solvent, and temperature, are optimized for this specific substrate class.

  • Q: I suspect protodeboronation is the main issue. How can I minimize it?

    • A: To mitigate protodeboronation, several strategies can be employed:

      • Use a More Stable Boronic Acid Derivative: Consider converting the boronic acid to a more robust form, such as a pinacol boronate ester, MIDA (N-methyliminodiacetic acid) boronate, or a potassium trifluoroborate salt.[2][5][6] These derivatives often provide a slow release of the active boronic acid under reaction conditions, minimizing its concentration and thus its decomposition rate.[2]

      • Optimize the Base: Use milder inorganic bases. Strong bases can accelerate decomposition.[1] Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective and less detrimental than strong hydroxides.[7][8]

      • Control Water Content: While many Suzuki protocols use aqueous mixtures, excessive water can promote protodeboronation.[9] Use anhydrous solvents or carefully control the amount of water in your solvent system.

      • Reaction Temperature and Time: Higher temperatures can accelerate decomposition.[1] Aim for the lowest temperature that allows for efficient coupling. Similarly, minimize reaction time once the starting material is consumed.

  • Q: My boronic acid seems fine, but the reaction is still sluggish. What catalyst system modifications should I try?

    • A: For challenging substrates like substituted pyridylboronic acids, the choice of ligand is critical.

      • Screen Ligands: Bulky, electron-rich biarylphosphine ligands are highly effective. Consider screening ligands such as SPhos, XPhos, or RuPhos, which are known to accelerate the key steps of the catalytic cycle.[5][8][10]

      • Increase Catalyst Loading: If you are using a low catalyst loading (e.g., <1 mol%), a modest increase (e.g., to 2-5 mol%) may improve the reaction rate and overall conversion.[1][9] However, excessively high loading can sometimes lead to more side products.

      • Check Catalyst Quality: Ensure your palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) is fresh and has been stored properly to prevent deactivation.[5]

      • Ensure an Inert Atmosphere: Oxygen can irreversibly oxidize and deactivate the Pd(0) active catalyst.[1] Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[5]

Problem 2: Significant Formation of Side Products

  • Q: My reaction produces the desired product, but I'm observing significant homocoupling of my boronic acid.

    • A: Homocoupling of boronic acids is often promoted by the presence of oxygen.[1] The most effective solution is to rigorously exclude air from your reaction. Ensure all solvents are properly degassed before use and that the reaction vessel is thoroughly purged with an inert gas. In some cases, adjusting the stoichiometry to use only a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can help minimize its self-coupling.

  • Q: I'm seeing a byproduct that corresponds to the dehalogenated starting material. What causes this and how can it be prevented?

    • A: Dehalogenation, the replacement of the chlorine atom with hydrogen, can be a competing pathway.[9] This side reaction can sometimes be suppressed by modifying the reaction conditions. Lowering the reaction temperature, or screening different ligands and bases, may reduce the rate of dehalogenation relative to the desired cross-coupling.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary challenge when using this compound in Suzuki-Miyaura reactions?

    • A1: The principal challenge is the inherent instability of the 2-pyridylboronic acid motif. These compounds are highly susceptible to protodeboronation, a process where the C-B bond is cleaved, leading to reduced yields.[1][2][11] The electron-deficient nature of the pyridine ring can also slow the rate of transmetalation in the catalytic cycle.[12]

  • Q2: How does the chloro- and methoxy- substitution pattern affect reactivity?

    • A2: The 2-methoxy group is electron-donating, which can increase the electron density of the pyridine ring. This may help to increase the nucleophilicity of the ring and facilitate the coupling.[8] The 5-chloro group is electron-withdrawing, which can make the boronic acid more prone to instability but also potentially enhances the rate of certain steps in the catalytic cycle.

  • Q3: What are the best practices for storing this compound?

    • A3: To maintain its integrity, the boronic acid should be stored under an inert atmosphere in a cool, dark, and dry place.[8] For long-term storage, keeping it in a freezer at or below -20°C is recommended to minimize degradation. Always handle the solid material quickly to minimize exposure to air and moisture.

  • Q4: What is the role of the base in the reaction?

    • A4: The base is essential for the catalytic cycle. It reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻).[3] This "activated" boronate undergoes the crucial transmetalation step with the palladium complex much more readily than the neutral boronic acid.[3]

  • Q5: Can I reduce the catalyst loading for a large-scale reaction?

    • A5: Yes, once optimal conditions (ligand, base, solvent, temperature) have been identified, the catalyst loading can often be reduced significantly. For industrial applications, catalyst loadings can sometimes be lowered to parts-per-million (ppm) levels.[13] It is advisable to perform a catalyst loading screen, systematically decreasing the amount from your optimized lab-scale reaction (e.g., from 2 mol% down to 1%, 0.5%, 0.1%, etc.) to find the lowest effective concentration.

Data Presentation

The following tables provide recommended starting conditions for optimizing reactions with this compound. These are general guidelines and may require further optimization for specific coupling partners.

Table 1: Recommended Catalyst Systems and Loading

ParameterRecommended RangeNotes
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Common and effective choices.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich phosphines are often required for heteroaryl couplings.[5][10]
Catalyst Loading 1 - 5 mol%Start with 2-3 mol% for initial screening. Can often be reduced upon optimization.[7][9]
Ligand:Pd Ratio 2:1 to 4:1A higher ligand-to-metal ratio can improve catalyst stability and activity.[4]

Table 2: Base and Solvent Selection

ParameterRecommended OptionsNotes
Base K₃PO₄, Cs₂CO₃, K₂CO₃K₃PO₄ is a robust choice. These are preferred over strong bases to minimize protodeboronation.[7][8]
Base Equivalents 2.0 - 3.0 equiv.Ensure a sufficient excess to drive the reaction to completion.
Solvent 1,4-Dioxane, Toluene, THFOften used with a water co-solvent (e.g., 4:1 or 10:1 organic:water).[7][10]
Concentration 0.1 - 0.5 MRelative to the limiting reagent.

Mandatory Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield check_boronic_acid Assess Boronic Acid Quality (Freshness, Storage) start->check_boronic_acid protodeboronation Significant Protodeboronation Observed? check_boronic_acid->protodeboronation use_stable_form Solution: - Use MIDA/Pinacol Ester - Use K-trifluoroborate Salt - Optimize Base (K3PO4) - Minimize Water/Heat protodeboronation->use_stable_form Yes check_catalyst Assess Catalyst System protodeboronation->check_catalyst No reaction_inert Is Reaction Atmosphere Inert? check_catalyst->reaction_inert degas_reagents Solution: - Degas Solvents Thoroughly - Maintain Positive Ar/N2 Pressure reaction_inert->degas_reagents No optimize_catalyst Solution: - Screen Bulky Ligands (SPhos, XPhos) - Increase Catalyst Loading (2-5 mol%) - Use Fresh Precatalyst reaction_inert->optimize_catalyst Yes

Caption: Decision tree for troubleshooting low-yield reactions.

Catalyst_Optimization_Workflow cluster_prep Preparation cluster_execution Execution & Analysis cluster_decision Decision cluster_result Result prep Prepare Stock Solutions: - Limiting Aryl Halide - Boronic Acid - Base setup Set up Array of Reactions in Vials (e.g., 5, 2, 1, 0.5 mol% Pd) prep->setup add_catalyst Add Catalyst/Ligand Solution to Each Vial setup->add_catalyst run_reaction Run Reactions at Optimized Temperature and Time add_catalyst->run_reaction analyze Analyze Each Reaction (LC-MS, GC-MS) for Conversion run_reaction->analyze evaluate Identify Lowest Loading with >95% Conversion analyze->evaluate result Optimal Catalyst Loading Determined evaluate->result

Caption: Experimental workflow for optimizing catalyst loading.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an aryl bromide.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv., e.g., 0.5 mmol), this compound (1.2 equiv., 0.6 mmol), and potassium phosphate (K₃PO₄, 2.0 equiv., 1.0 mmol).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%, 0.01 mmol) and the ligand (e.g., SPhos, 4 mol%, 0.02 mmol).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, 2.5 mL) via syringe. The final concentration should be approximately 0.2 M with respect to the aryl bromide.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed (typically 4-16 hours).

  • Workup: After the reaction is complete, cool the vial to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Protocol 2: Screening for Optimal Catalyst Loading

This protocol describes a parallel experiment to determine the minimum required catalyst loading for an established reaction.

  • Stock Solutions: Prepare stock solutions of your aryl halide, boronic acid, and base in the chosen degassed solvent system to ensure accurate and consistent dispensing.

  • Reaction Setup: In an array of labeled, oven-dried reaction vials under an inert atmosphere, add the appropriate volumes of the aryl halide, boronic acid, and base stock solutions.

  • Catalyst Preparation: Prepare a separate series of stock solutions of the palladium precatalyst and ligand at different concentrations corresponding to the desired final mol% (e.g., solutions that will deliver 5, 2, 1, 0.5, and 0.1 mol% of palladium when added to the reaction vials).

  • Catalyst Addition: Add the same volume of the different catalyst stock solutions to the corresponding reaction vials.

  • Execution: Seal all vials, place them in a heating block set to the pre-determined optimal temperature, and stir for the standard reaction time.

  • Analysis: After the reaction time has elapsed, cool the vials. Take a small, identical aliquot from each reaction mixture, dilute it, and analyze by LC-MS or GC-MS to determine the percent conversion of the limiting starting material.

  • Determination: Identify the lowest catalyst loading that provides a satisfactory conversion (e.g., >95%). This is your optimized catalyst loading for this specific transformation.

References

stability and storage recommendations for pyridylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of pyridylboronic acids. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the integrity and reactivity of these critical reagents.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for solid pyridylboronic acids?

Pyridylboronic acids are sensitive to moisture, air, and sometimes light.[1] To ensure maximum shelf-life and performance, they should be stored in a cool, dry, and dark environment.[1][2] It is highly recommended to store them at 2–8 °C, or even -20°C for long-term storage, under an inert atmosphere such as argon or nitrogen.[1][3] Containers should always be kept tightly sealed to prevent moisture absorption.[2][3]

Q2: What are the primary degradation pathways for pyridylboronic acids?

The two main degradation pathways are protodeboronation and oxidation.

  • Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[4] This is a common side reaction, especially in aqueous or basic conditions, and is highly dependent on pH.[5]

  • Oxidation involves the cleavage of the boronic acid group, which can be accelerated by reactive oxygen species.[6][7] This can lead to the formation of corresponding alcohols or other oxidized byproducts.[6]

Q3: Are there stability differences between the isomers (2-, 3-, and 4-pyridylboronic acid)?

Yes, the position of the boronic acid group on the pyridine ring significantly impacts stability.

  • 2-Pyridylboronic acid is particularly unstable and prone to rapid protodeboronation.[5] This is due to the proximity of the nitrogen atom, which can lead to the formation of a reactive zwitterionic intermediate under neutral pH conditions.[4][8]

  • 3-Pyridylboronic acid is generally considered to be a good balance of reactivity and stability.[1]

  • 4-Pyridylboronic acid is often more stable than the 2-isomer but can be less stable than the 3-isomer.[1] Studies have shown that 3- and 4-pyridylboronic acids undergo very slow protodeboronation compared to the 2-isomer.[5][9]

Q4: How does pH affect the stability of pyridylboronic acids in solution?

The rate of protodeboronation is highly pH-dependent. For 2-pyridylboronic acid, the degradation is fastest at neutral pH due to the formation of a zwitterionic intermediate.[4] Both acidic and basic conditions can surprisingly slow down the protodeboronation of the 2-isomer by shifting the equilibrium away from this reactive species.[4] For 3- and 4-pyridylboronic acids, protodeboronation is generally very slow but can be accelerated under strongly basic conditions over extended periods.[5][9]

Q5: What are the signs of degradation in a pyridylboronic acid sample?

Visual signs of degradation can include a change in color or texture of the solid material. However, the most reliable way to assess degradation is through analytical techniques. A common issue is the formation of boroxines (anhydrides), which can sometimes be reversed. Significant degradation via protodeboronation or oxidation will result in the presence of pyridine or hydroxypyridine, respectively, which can be detected by techniques like NMR or mass spectrometry.

Q6: What are MIDA boronates and how do they improve stability?

N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline derivatives of boronic acids.[10][11] They protect the boronic acid functional group, rendering the compound air-stable and easy to handle and store on the benchtop for extended periods without degradation.[11][12] The boronic acid can be slowly released in situ under specific reaction conditions (e.g., in the presence of a mild base and water), which is particularly advantageous for cross-coupling reactions where the free boronic acid is unstable.[10][12] This "slow-release" strategy minimizes decomposition and improves reaction yields, especially for challenging isomers like 2-pyridylboronic acid.[10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no yield in Suzuki-Miyaura coupling reaction. Degradation of the pyridylboronic acid reagent due to improper storage or handling.- Use a fresh bottle of the reagent or a recently purchased batch. - Ensure the reagent was stored under an inert atmosphere and refrigerated. - For highly unstable isomers like 2-pyridylboronic acid, consider using a more stable derivative such as a MIDA boronate ester.[10][11]
Inconsistent reaction results between experiments. The pyridylboronic acid is sensitive to moisture and/or air, leading to variable reagent quality.- Handle the solid reagent in a glovebox or under a stream of inert gas (argon or nitrogen). - Use anhydrous solvents for the reaction. - Tightly seal the container immediately after use.[2]
Formation of unexpected byproducts (e.g., pyridine). Protodeboronation of the starting material is occurring under the reaction conditions.- Optimize the reaction pH; for 2-pyridylboronic acid, avoid neutral pH if possible.[4] - Minimize reaction time and temperature where feasible. - Employ the "slow-release" strategy using MIDA boronates to maintain a low concentration of the free boronic acid.[10]
Solid reagent appears discolored or clumped. The reagent has likely been exposed to moisture or air, leading to degradation or formation of anhydrides (boroxines).- It is best to discard the reagent and use a fresh sample. - While boroxine formation can sometimes be reversed, the presence of other degradation products is likely.

Data Summary Tables

Table 1: General Stability and Storage Recommendations for Pyridylboronic Acid Isomers

IsomerRelative StabilityRecommended Storage TemperatureAtmosphereLight Protection
2-Pyridylboronic acid Low (prone to rapid protodeboronation)[5]-20°C (Freezer)[13]Inert (Argon)[3]Recommended[1]
3-Pyridylboronic acid High (generally stable)[1]2–8°C (Refrigerator)[1][3]Inert (Argon)[3]Recommended[1]
4-Pyridylboronic acid Moderate to High[5][9]-20°C (Freezer)Inert (Argon)Recommended

Table 2: Solvent and Reagent Compatibility

CategoryCompatibleIncompatible / Use with Caution
Solvents (for storage/handling) Anhydrous non-protic solvents (e.g., THF, Dioxane, Toluene)Protic solvents (e.g., Water, Methanol, Ethanol) - can promote protodeboronation.
Reagents Anhydrous bases, Palladium catalystsStrong oxidizing agents[2], Aqueous acids and bases (can accelerate degradation depending on pH and isomer)[9]

Experimental Protocols

Protocol: Assessing Pyridylboronic Acid Stability by ¹H NMR Spectroscopy

This protocol provides a general method to assess the purity and detect degradation of a pyridylboronic acid sample over time.

Objective: To quantify the extent of protodeboronation by monitoring the appearance of the corresponding pyridine signal.

Materials:

  • Pyridylboronic acid sample

  • Internal standard (e.g., 1,3,5-trimethoxybenzene or another stable compound with a known chemical shift that does not overlap with the analyte)

  • Anhydrous NMR solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in a specific volume of anhydrous NMR solvent to create a stock solution of known concentration.

  • Sample Preparation (Time Point 0): Accurately weigh a sample of the pyridylboronic acid into a vial. Add a precise volume of the internal standard stock solution. Mix thoroughly until dissolved.

  • NMR Acquisition: Transfer the solution to an NMR tube. Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficient for full relaxation of all relevant protons (typically 5 times the longest T1 value).

  • Analysis (Time Point 0): Integrate the signals corresponding to the pyridylboronic acid and the internal standard. Calculate the initial purity of the boronic acid relative to the standard. Also, check for any signals corresponding to pyridine (the protodeboronated product).

  • Stability Study: Store the pyridylboronic acid sample under the desired test conditions (e.g., on the benchtop exposed to air, in a desiccator, at elevated temperature).

  • Subsequent Time Points: At regular intervals (e.g., 24h, 48h, 1 week), repeat steps 2-4 with a new sample from the stored batch.

  • Data Comparison: Compare the integrals of the pyridylboronic acid and the pyridine signals over time, relative to the constant integral of the internal standard. An increase in the pyridine signal and a corresponding decrease in the pyridylboronic acid signal indicate protodeboronation.

Visualizations

G Pyridylboronic Acid Degradation Pathways PBA Pyridylboronic Acid (Ar-B(OH)₂) Oxidation Oxidation (e.g., via ROS) PBA->Oxidation C-B Bond Cleavage Protodeboronation Protodeboronation (H₂O, Base/Acid) PBA->Protodeboronation C-B Bond Cleavage Phenol Hydroxypyridine (Ar-OH) Oxidation->Phenol Arene Pyridine (Ar-H) Protodeboronation->Arene

Caption: Primary degradation pathways for pyridylboronic acids.

G Recommended Handling and Storage Workflow cluster_storage Long-Term Storage cluster_handling Handling for Experiment Storage Store in tightly sealed container at 2-8°C or -20°C [4, 13] under inert gas (Argon) [6] InertAtmosphere Equilibrate container to RT before opening Storage->InertAtmosphere Retrieve for use Weighing Weigh solid quickly in glovebox or under inert gas stream InertAtmosphere->Weighing Reaction Use in reaction with anhydrous solvents Weighing->Reaction End Return to Storage Weighing->End Reseal and store immediately Reaction->End Start Receive Product Start->Storage

References

Technical Support Center: Overcoming Catalyst Poisoning by Pyridine Nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during catalytic reactions involving pyridine and its derivatives, with a focus on overcoming catalyst poisoning by the pyridine nitrogen.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Decreased or No Catalytic Activity

Q1: My reaction involving a pyridine-containing substrate shows very low or no conversion. What are the likely causes and how can I troubleshoot this?

A1: Low or no conversion in reactions with pyridine-containing substrates is often due to catalyst poisoning by the lone pair of electrons on the pyridine nitrogen, which strongly adsorbs to the active sites of the metal catalyst.[1] Here’s a systematic approach to troubleshoot this issue:

  • Confirm Catalyst Poisoning: The primary suspect is the pyridine nitrogen itself acting as a poison.[2] Other potential poisons include sulfur compounds, halides, or other nitrogen-containing heterocycles that might be present as impurities in your reagents or solvents.

  • Optimize Reaction Conditions:

    • Increase Temperature and Pressure: For hydrogenation reactions, increasing the temperature and hydrogen pressure can sometimes overcome the poisoning effect and promote the desired reaction.[3]

    • Solvent Selection: The choice of solvent can influence the catalyst's activity and selectivity. For instance, in some hydrogenations, acidic solvents like acetic acid can protonate the pyridine nitrogen, reducing its poisoning effect.[4]

  • Catalyst Choice and Modification:

    • Screen Different Metals: The susceptibility to pyridine poisoning varies among different metals. Rhodium and Ruthenium catalysts are often more effective for pyridine hydrogenation than Palladium.[5]

    • Modify Catalyst Support: The support material can influence the electronic properties of the metal catalyst and its resistance to poisoning.

    • Increase Catalyst Loading: While not always ideal, a higher catalyst loading can compensate for the poisoned active sites.

  • Substrate Modification:

    • Form a Pyridinium Salt: Converting the pyridine to a pyridinium salt by adding an acid can prevent the nitrogen's lone pair from binding to the catalyst, thereby facilitating the reaction.[2]

Issue 2: Poor Selectivity

Q2: My reaction is producing significant byproducts instead of the desired product. How can I improve selectivity?

A2: Poor selectivity can arise from several factors, including the catalyst type, reaction conditions, and the presence of functional groups on the pyridine ring.

  • Catalyst Selection: The choice of catalyst is crucial for selectivity. For example, in the hydrogenation of pyridinecarbonitriles, the selectivity towards pyridylmethylamine or piperidylmethylamine can be tuned by using a Pd/C catalyst and adjusting the amount of an acidic additive.[6]

  • Reaction Condition Optimization:

    • Temperature and Pressure: Lowering the temperature and pressure can sometimes favor the desired product and reduce the formation of byproducts from over-hydrogenation or side reactions.

    • Solvent and Additives: The solvent system can significantly impact selectivity. Experiment with different solvents and consider the use of additives that may favor the desired reaction pathway.

  • Substrate-Related Issues:

    • Functional Group Interference: Functional groups on the pyridine ring can influence the reaction's selectivity. For substrates with reducible functional groups, a chemoselective catalyst is necessary. The Pd/C-pyridine system, for instance, can be used for the selective hydrogenation of other functional groups in the presence of a phenolic MPM protective group.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of catalyst poisoning by pyridine nitrogen?

A1: The lone pair of electrons on the nitrogen atom of the pyridine ring has a strong affinity for the vacant d-orbitals of transition metal catalysts (e.g., Pd, Pt, Rh, Ni). This leads to a strong dative bond between the nitrogen and the metal atom on the catalyst surface. This strong adsorption blocks the active sites, preventing the substrate from accessing them and thus inhibiting the catalytic reaction.[2][8]

Q2: Can a catalyst poisoned by pyridine be regenerated?

A2: Yes, in many cases, catalyst activity can be at least partially restored through regeneration. The appropriate method depends on the nature of the catalyst and the severity of the poisoning. Common methods include:

  • Oxidative Treatment: For catalysts deactivated by coking (carbon deposition), a controlled oxidation (burn-off) with a dilute oxygen stream at elevated temperatures can remove the carbon deposits.[9][10]

  • Hydrogen Treatment: For some types of poisoning, treatment with a hydrogen stream at high temperatures can help remove the poisoning species.[9]

  • Solvent Washing: In cases of product inhibition where the product adsorbs strongly, washing the catalyst with a suitable solvent may be effective.[11]

Q3: Are there any catalysts that are inherently resistant to pyridine poisoning?

A3: While no catalyst is completely immune to poisoning, some exhibit higher tolerance. Bimetallic catalysts, such as Pd-Ag/Al2O3 and Pd-Cu/Al2O3, have shown enhanced activity and selectivity in pyridine hydrogenation compared to their monometallic counterparts, suggesting a higher resistance to poisoning.[12] The choice of support material and the use of specific ligands can also enhance a catalyst's resistance.

Q4: How does the position of substituents on the pyridine ring affect catalyst poisoning and reactivity?

A4: The position of substituents can significantly influence both steric hindrance and the electronic properties of the pyridine nitrogen, thereby affecting its ability to poison the catalyst. For example, bulky substituents near the nitrogen atom can sterically hinder its coordination to the catalyst surface, potentially reducing the poisoning effect. Electron-withdrawing groups can decrease the electron density on the nitrogen, weakening its coordination to the metal. Conversely, electron-donating groups can increase the basicity of the nitrogen, potentially enhancing the poisoning effect.

Data Presentation

Table 1: Comparison of Heterogeneous Catalysts for Pyridine Hydrogenation

CatalystSubstrateConditionsConversion (%)Selectivity/Yield (%)Reference
1% Pd/Al2O3Pyridine60°C, 70 atm H28587 (piperidine)[12]
0.5% Pd–1% Ag/Al2O3Pyridine60°C, 70 atm H29999 (piperidine)[12]
0.5% Pd–1% Cu/Al2O3Pyridine60°C, 70 atm H29799 (piperidine)[12]
Ru/PDVBPyridine100°C, 1.0 MPa H2, 3h, in water>99>99 (piperidine)[2]
Rh2O3Pyridine40°C, 5 bar H2, 16h, in TFE>99>99 (piperidine)[13]
10% Pd/C4-Pyridinecarbonitrile30°C, 6 bar H2, 0.5 mol H2SO410093 (4-pyridinylmethylamine)[6]
10% Pd/C4-Pyridinecarbonitrile30°C, 6 bar H2, 1.0 mol H2SO410098 (4-piperidinylmethanamine)[6]

Table 2: Performance of Rhodium Catalysts in the Hydrogenation of Functionalized Pyridines

SubstrateCatalystConditionsYield (%)Reference
2-methylpyridineRh2O3 (0.5 mol%)40°C, 5 bar H2, 16h, TFE>99[13]
2-pyridinemethanolRh2O3 (0.5 mol%)40°C, 5 bar H2, 16h, TFE76[13]
Methyl nicotinateRh2O3 (0.5 mol%)40°C, 5 bar H2, 16h, TFE>99[13]
2-phenylpyridineRh2O3 (0.5 mol%)40°C, 5 bar H2, 16h, TFE>99[13]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of Pyridine Derivatives

This protocol provides a general method for the hydrogenation of a pyridine derivative using a heterogeneous catalyst in a high-pressure reactor.

Materials:

  • Pyridine substrate (1.0 eq)

  • Hydrogenation catalyst (e.g., Rh2O3, Pd/C, PtO2; 0.5-5 mol%)

  • Solvent (e.g., 2,2,2-Trifluoroethanol (TFE), methanol, acetic acid)

  • High-pressure autoclave reactor

  • Inert gas (e.g., Nitrogen or Argon)

  • Hydrogen gas (high purity)

  • Filtration agent (e.g., Celite)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Catalyst Preparation/Pre-treatment: Weigh the catalyst and place it into the high-pressure autoclave reactor. For some catalysts, a pre-reduction step under a hydrogen flow may be necessary.[5]

  • Reaction Setup: Dissolve the pyridine substrate in the chosen solvent and add it to the autoclave.

  • Hydrogenation:

    • Seal the reactor and purge it several times with an inert gas, followed by purging with hydrogen gas.

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 5-80 bar).[3][13]

    • Heat the reaction mixture to the desired temperature (e.g., 40-100 °C) with vigorous stirring.[3][13]

    • Monitor the reaction progress by taking aliquots and analyzing them by TLC, GC, or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the solvent under reduced pressure.

    • If necessary, perform an aqueous work-up by partitioning the residue between an organic solvent and water or a basic solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purification: Purify the crude product by column chromatography, distillation, or recrystallization as required.

Protocol 2: Oxidative Regeneration of a Coked Catalyst

This protocol describes a general procedure for regenerating a catalyst that has been deactivated by carbon deposition (coking).

Procedure:

  • Purging: Place the coked catalyst in a tube furnace and purge with an inert gas (e.g., nitrogen, argon) to remove any adsorbed hydrocarbons.[9]

  • Heating: While maintaining the inert gas flow, heat the catalyst to the regeneration temperature (typically 300-500 °C). The optimal temperature depends on the catalyst and support stability.[9]

  • Controlled Oxidation: Gradually introduce a dilute stream of an oxidizing gas (e.g., 1-5% O₂ in N₂) into the inert gas flow. Caution: This process is exothermic, and the temperature should be carefully monitored to avoid catalyst sintering.[9]

  • Hold: Maintain the temperature and oxidizing gas flow for a specified period (e.g., 2-4 hours) until the coke is completely combusted, which can be monitored by analyzing the off-gas for CO₂.[9]

  • Cooling: Switch back to an inert gas flow and cool the catalyst to room temperature.[9]

  • Reduction (if necessary): For many hydrogenation catalysts, a reduction step with hydrogen is required after oxidation to restore the active metal sites.[10]

Protocol 3: Hydrogen Treatment for Catalyst Regeneration

This protocol outlines a general method for regenerating a catalyst poisoned by species that can be removed by hydrogenolysis.

Procedure:

  • Purging: Place the poisoned catalyst in a suitable reactor and purge with an inert gas to remove residual reactants and products.[9]

  • Heating: Heat the catalyst under a continuous flow of hydrogen gas to a temperature typically between 200 and 500 °C. The optimal temperature will depend on the specific catalyst and poison.[9]

  • Hold: Maintain the temperature and hydrogen flow for a set period (e.g., 1-4 hours).

  • Cooling: Cool the catalyst to room temperature under a hydrogen or inert gas flow.

Mandatory Visualization

Catalyst_Poisoning_Mechanism Mechanism of Catalyst Poisoning by Pyridine Nitrogen cluster_catalyst Catalyst Surface cluster_reactants Reactants Active_Site Metal Active Site (e.g., Pd, Pt, Rh) Poisoned_Complex Inactive Pyridine-Metal Complex Active_Site->Poisoned_Complex Forms Pyridine Pyridine Substrate Pyridine_Nitrogen Pyridine->Poisoned_Complex Hydrogen H₂ Hydrogen->Active_Site Access Blocked Pyridine_Nitrogen->Active_Site Strong Coordination No_Reaction Catalytic Reaction Blocked Poisoned_Complex->No_Reaction

Mechanism of catalyst poisoning by pyridine nitrogen.

Troubleshooting_Workflow Troubleshooting Workflow for Poor Reaction Performance Start Low Conversion or Selectivity Observed Check_Poisons Check for Potential Poisons (Pyridine, S, Halides) Start->Check_Poisons Optimize_Conditions Optimize Reaction Conditions (Temp, Pressure, Solvent) Check_Poisons->Optimize_Conditions Poisons Suspected Change_Catalyst Screen Different Catalysts (e.g., Rh, Ru) or Modify Support Check_Poisons->Change_Catalyst No Obvious Poisons Optimize_Conditions->Change_Catalyst Ineffective Success Improved Performance Optimize_Conditions->Success Effective Modify_Substrate Modify Substrate (e.g., form Pyridinium Salt) Change_Catalyst->Modify_Substrate Ineffective Change_Catalyst->Success Effective Regenerate_Catalyst Regenerate Catalyst (Oxidative/H₂ Treatment) Modify_Substrate->Regenerate_Catalyst Ineffective Modify_Substrate->Success Effective Regenerate_Catalyst->Success Activity Restored Failure Still Poor Performance (Consult further literature) Regenerate_Catalyst->Failure Activity Not Restored

Troubleshooting workflow for poor reaction performance.

Catalyst_Selection_Guide Catalyst Selection Guide for Pyridine Hydrogenation Start Need to Hydrogenate a Pyridine Derivative Functional_Groups Are sensitive functional groups present? Start->Functional_Groups High_Activity Is high activity at mild conditions required? Functional_Groups->High_Activity No Chemoselective_Catalyst Select a chemoselective catalyst system (e.g., Pd/C with tuned acidity) Functional_Groups->Chemoselective_Catalyst Yes Cost_Concern Is catalyst cost a major concern? High_Activity->Cost_Concern No Rh_Ru Consider Rh or Ru based catalysts (e.g., Rh₂O₃, Ru/C) High_Activity->Rh_Ru Yes Pd_Pt Consider Pd or Pt based catalysts with acidic additives (e.g., Pd/C in AcOH) Cost_Concern->Pd_Pt No Ni Consider Ni-based catalysts (may require harsher conditions) Cost_Concern->Ni Yes

Catalyst selection guide for pyridine hydrogenation.

References

Technical Support Center: Optimizing Reactions with (5-Chloro-2-methoxypyridin-4-YL)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the reactivity of (5-Chloro-2-methoxypyridin-4-YL)boronic acid in their experiments, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in Suzuki-Miyaura coupling reactions?

A1: Researchers may encounter several challenges with this substrate. The pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst inhibition. Additionally, heteroaryl boronic acids, especially those with electron-withdrawing substituents like chlorine, can be prone to instability and protodeboronation (replacement of the boronic acid group with a hydrogen atom), which reduces the yield of the desired product.[1][2] The electron-withdrawing nature of both the chloro group and the pyridine ring can also decrease the nucleophilicity of the boronic acid, potentially slowing down the crucial transmetalation step in the catalytic cycle.[3]

Q2: How do the electronic properties of the substituents on the pyridine ring affect reactivity?

A2: The reactivity of pyridylboronic acids is significantly influenced by the electronic nature of their substituents. The this compound has a chloro group, which is electron-withdrawing, and a methoxy group, which is electron-donating. The electron-withdrawing chloro group can decrease the electron density of the pyridine ring, making the boronic acid more Lewis acidic but potentially less reactive in the transmetalation step of the Suzuki-Miyaura coupling.[2][3] Conversely, the electron-donating methoxy group can help to mitigate this effect. The overall reactivity will be a balance of these opposing electronic influences.

Q3: What is protodeboronation and how can it be minimized?

A3: Protodeboronation is a significant decomposition pathway for boronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, often facilitated by aqueous or protic conditions.[1] To minimize this side reaction, one can:

  • Use anhydrous solvents and reagents where possible.[4]

  • Convert the boronic acid to a more stable boronate ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester.[5] MIDA boronates are particularly stable and allow for the slow release of the active boronic acid under the reaction conditions, which can suppress decomposition pathways.[5]

  • Carefully select the base, as some bases can promote this decomposition.

Troubleshooting Guide

Problem 1: Low or No Product Formation

Possible CauseSuggested Solution
Degradation of Boronic Acid Use fresh or properly stored this compound. Consider converting it to a more stable MIDA or pinacol boronate ester to ensure its stability throughout the reaction.[5]
Inefficient Catalyst System Screen different palladium catalysts and ligands. For electron-deficient substrates, catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can be more effective.[4] Consider increasing the catalyst loading, but be mindful of potential side reactions.
Inappropriate Base The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often more effective than organic bases.[6] The base activates the boronic acid for transmetalation, so screening different bases is recommended.
Suboptimal Solvent The solvent plays a crucial role in solubility and reactivity. Screen a range of solvents and solvent mixtures. Often, a combination of an organic solvent like 1,4-dioxane or THF with water provides a good balance of solubility for both the organic substrates and the inorganic base.[7][8]

Problem 2: Formation of Homocoupling Byproducts

Possible CauseSuggested Solution
Presence of Oxygen Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Use of Pd(II) Pre-catalyst If using a Pd(II) pre-catalyst, ensure its complete reduction to the active Pd(0) species in the initial stages of the reaction. The presence of residual Pd(II) can promote the homocoupling of the boronic acid.

Data Presentation: Solvent Selection for Suzuki-Miyaura Couplings

While specific quantitative data for the solvent screening of this compound is not extensively published, the following table summarizes common solvents and their general effects on Suzuki-Miyaura reactions of analogous chloro-substituted pyridines and other aryl halides. This can serve as a starting point for optimization.

Solvent SystemTypical Ratio (Organic:Water)Expected Outcome & Remarks
1,4-Dioxane / Water 2:1 to 4:1Often provides good to excellent yields. The water helps to dissolve the inorganic base and can facilitate the transmetalation step. A 2:1 ratio has been shown to be optimal in some cases.[7][9]
Tetrahydrofuran (THF) / Water 1:1 to 4:1A versatile solvent system that can promote the reaction. A 1:1 ratio has proven effective in certain microwave-assisted couplings.[7][10]
Toluene / Water BiphasicA common choice for reactions at higher temperatures. Requires efficient stirring to ensure adequate mixing of the two phases.[11]
Acetonitrile (ACN) / Water 4:1A polar aprotic solvent that can be effective, particularly with certain catalyst systems.
N,N-Dimethylformamide (DMF) / Water 4:1A polar aprotic solvent that can be beneficial for challenging couplings due to its high boiling point and ability to solubilize a wide range of compounds.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a generalized procedure and may require optimization for specific substrates and coupling partners.[4][12]

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Under a positive flow of inert gas, add the degassed solvent via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, LC-MS, or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents 1. Add solid reagents: - Boronic Acid - Aryl Halide - Base - Catalyst inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat to 80-110 °C solvent->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor cool 6. Cool to Room Temperature monitor->cool extract 7. Dilute & Extract cool->extract purify 8. Dry & Purify extract->purify product Final Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

troubleshooting_logic cluster_reagents Reagent Stability & Activity cluster_conditions Reaction Conditions start Low or No Yield? boronic_acid Check Boronic Acid Stability - Use fresh reagent - Consider MIDA ester start->boronic_acid Yes catalyst Optimize Catalyst System - Screen catalysts/ligands - Adjust loading start->catalyst Yes base Screen Bases (K2CO3, K3PO4, Cs2CO3) start->base Yes solvent Optimize Solvent - Screen solvents (Dioxane, THF) - Vary water content start->solvent Yes degas Ensure Anaerobic Conditions (Degas solvents thoroughly) start->degas Yes success Improved Yield boronic_acid->success catalyst->success base->success solvent->success degas->success

Caption: Troubleshooting logic for optimizing low-yield Suzuki-Miyaura reactions.

References

Technical Support Center: Suzuki Reactions of Air- and Moisture-Sensitive Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with air- and moisture-sensitive boronic acids in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

Low or no yield is a common issue when working with sensitive boronic acids. This guide will help you diagnose and resolve potential problems in your Suzuki coupling reactions.

Q1: My Suzuki coupling reaction has a low to non-existent yield. What are the primary factors I should investigate?

A1: When a Suzuki coupling reaction fails or provides a low yield, a systematic approach to troubleshooting is crucial. Start by evaluating the following key parameters:

  • Catalyst Activity: The palladium catalyst is central to the reaction. Ensure that your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Some precatalysts are sensitive to air and may have degraded. It is advisable to use a fresh batch or a more robust, air-stable precatalyst.[1]

  • Oxygen Contamination: The presence of oxygen can be detrimental to the reaction. It can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] It is imperative to ensure your solvent is properly degassed and the reaction is conducted under an inert atmosphere, such as nitrogen or argon.[1][2]

  • Reagent Purity and Stability: The purity of your aryl halide and boronic acid is critical. Boronic acids, in particular, can degrade over time, especially if they are susceptible to protodeboronation.[1]

  • Base and Solvent Selection: The choice of base and solvent is highly interdependent and crucial for the reaction's success. The base needs to be strong enough to facilitate the transmetalation step but not so strong that it causes the degradation of your starting materials or products.[1] For reactions that are not anhydrous, ensure vigorous stirring to maximize the contact between the different phases.[1]

Q2: I am observing a significant amount of a side product that corresponds to the protonated starting material of my boronic acid. What is happening and how can I prevent it?

A2: You are likely observing protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[3][4] This is particularly prevalent with electron-rich, heteroaryl, or vinyl boronic acids.[1] Here are several strategies to mitigate protodeboronation:

  • Use a Milder Base: Strong bases, especially in the presence of water, can accelerate protodeboronation.[1][5] Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[6]

  • Employ Anhydrous Conditions: While some Suzuki reactions tolerate water, for sensitive substrates, running the reaction under anhydrous conditions can suppress protodeboronation.[3] This involves using dry solvents and reagents.

  • Utilize Boronic Acid Derivatives: Converting the boronic acid to a more stable derivative is a highly effective strategy. Common derivatives include:

    • Pinacol Esters: These are more stable than the corresponding boronic acids and can be used as direct replacements.[3][5]

    • MIDA (N-methyliminodiacetic acid) Boronates: These are air-stable solids that slowly release the boronic acid under the reaction conditions, which can be highly beneficial for unstable boronic acids.[7]

    • Diethanolamine Adducts: These form crystalline, air- and water-stable structures that can be used directly in Suzuki couplings.[8]

  • "Cationic" Suzuki Coupling: For acutely base-sensitive boronic acids, a newer method that proceeds in the absence of a base may be employed.[9][10]

Q3: My reaction mixture turns black, and I'm getting a poor yield. What does this indicate?

A3: The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition of your palladium catalyst. This leads to a decrease in the concentration of the active catalytic species and, consequently, a lower yield. Several factors can cause catalyst decomposition:

  • Presence of Oxygen: As mentioned, oxygen can oxidize the active Pd(0) species to inactive palladium oxides.[2] Thoroughly degassing your solvents and maintaining a strict inert atmosphere is crucial.

  • Ligand Oxidation: Phosphine ligands, commonly used in Suzuki reactions, are susceptible to oxidation by air, which diminishes their ability to stabilize the palladium catalyst.[2][11] Using air-stable ligands or precatalysts can help.

  • Inadequate Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to agglomeration and precipitation.

To address this, ensure rigorous exclusion of air, use fresh, high-quality ligands, and consider using a slightly higher ligand-to-palladium ratio.

Frequently Asked Questions (FAQs)

Q4: What is the role of water in a Suzuki reaction? Is it always necessary?

A4: The role of water in Suzuki reactions can be complex. In many cases, a small amount of water is beneficial and even necessary.[3] Water can help dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and facilitate the formation of the active borate species required for transmetalation.[12] Some studies have even shown that water can have a rate-accelerating effect in certain ionic liquid systems.[13] However, for boronic acids that are highly susceptible to protodeboronation, anhydrous conditions are often preferred.[3] In some solid-state reactions, the water generated from the trimerization of phenylboronic acid has been shown to be crucial for the reaction to proceed.[14][15]

Q5: How can I best handle and store my air- and moisture-sensitive boronic acids?

A5: Proper handling and storage are critical to prevent the degradation of sensitive boronic acids.

  • Storage: Store sensitive boronic acids under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place. A desiccator or a glovebox is ideal.

  • Handling: When weighing and dispensing the boronic acid, do so under a stream of inert gas or inside a glovebox to minimize exposure to air and moisture. Use dry glassware and solvents.

Q6: What are the advantages of using boronic acid derivatives like pinacol esters or MIDA boronates?

A6: Boronic acid derivatives offer enhanced stability, making them easier to handle and often leading to higher and more reproducible yields in Suzuki couplings.

Boronic Acid DerivativeKey Advantages
Pinacol Esters Improved stability against protodeboronation; commercially available or easily prepared.[3]
MIDA Boronates Air-stable, crystalline solids; enable a "slow-release" of the boronic acid, which is ideal for very unstable substrates.[7]
Diethanolamine Adducts Form highly stable, crystalline solids that are easy to handle and can be used directly in the reaction.[8]
Potassium Trifluoroborates Crystalline, air- and moisture-stable solids; often show enhanced reactivity.

Q7: How do I choose the right base for my Suzuki reaction with a sensitive substrate?

A7: The choice of base is critical and depends on the specific substrates and their functional groups. For base-sensitive substrates, milder bases are recommended.[6]

BaseStrengthCommon Applications & Considerations
Potassium Carbonate (K₂CO₃) ModerateA common and effective base for many Suzuki reactions.
Potassium Phosphate (K₃PO₄) ModerateOften used for challenging couplings and with sensitive substrates.[6]
Cesium Carbonate (Cs₂CO₃) StrongCan be very effective but may not be suitable for base-labile functional groups.
Sodium Hydroxide (NaOH) StrongGenerally avoided for sensitive substrates due to its high basicity and potential to promote side reactions.[6]
Potassium Fluoride (KF) MildA good choice for substrates with base-labile groups.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling using Inert Atmosphere Techniques (Schlenk Line)

This protocol is a general guideline and may require optimization for specific substrates.

  • Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, condenser) and allow it to cool to room temperature under a stream of inert gas.

  • Assembly: Assemble the Schlenk flask with a magnetic stir bar and condenser, and connect it to a Schlenk line.

  • Purge and Refill: Evacuate the flask under vacuum and then backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Addition of Solids: Under a positive flow of inert gas, quickly add the aryl halide (1.0 equiv), boronic acid or its derivative (1.2–1.5 equiv), palladium catalyst (e.g., 1-5 mol%), ligand (if required), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[1][2]

  • Solvent Addition: Add the degassed solvent(s) via a syringe or cannula.[2]

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Protocol 2: Preparation of a Diethanolamine Adduct for Boronic Acid Stabilization

This protocol describes the straightforward preparation of a stable diethanolamine adduct from a boronic acid.

  • Dissolution: In a vial equipped with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent such as methylene chloride.[1]

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise using a pipette. You may observe the initial solid dissolving completely before a new precipitate forms.[1]

  • Precipitation and Isolation: A white solid, the diethanolamine adduct, will precipitate. Stir the resulting slurry for an additional 10-15 minutes. Isolate the solid product by vacuum filtration.[1]

  • Drying: Wash the solid with a small amount of cold solvent and dry it under vacuum.[1] This stable adduct can now be used directly in your Suzuki coupling reaction.

Visualizations

Troubleshooting_Suzuki_Reactions Start Low/No Yield in Suzuki Reaction CheckCatalyst 1. Check Catalyst Activity - Fresh/Air-stable precatalyst? - Correct Pd(0) formation? Start->CheckCatalyst CheckAtmosphere 2. Ensure Inert Atmosphere - Degassed solvents? - Proper inert gas purging? Start->CheckAtmosphere CheckReagents 3. Verify Reagent Quality - Boronic acid degraded? - Purity of aryl halide? Start->CheckReagents CheckConditions 4. Optimize Reaction Conditions - Appropriate base/solvent? - Sufficient stirring? Start->CheckConditions Success Improved Yield CheckCatalyst->Success CatalystDecomposition Observation: Black Precipitate (Catalyst Decomposition) CheckAtmosphere->CatalystDecomposition if poor Protodeboronation Side Product: Protodeboronation CheckReagents->Protodeboronation if yes CheckConditions->Success SolutionProtodeboronation Solutions: - Use milder base (e.g., K3PO4) - Use boronic acid derivatives (Pinacol, MIDA) - Anhydrous conditions Protodeboronation->SolutionProtodeboronation SolutionDecomposition Solutions: - Rigorous O2 exclusion - Use stable ligands/precatalysts - Optimize ligand:metal ratio CatalystDecomposition->SolutionDecomposition SolutionProtodeboronation->Success SolutionDecomposition->Success

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Boronic_Acid_Stabilization UnstableBA Unstable Boronic Acid (e.g., Heteroaryl, Vinyl) Protodeboronation Protodeboronation (Undesired Side Reaction) UnstableBA->Protodeboronation Derivatization Stabilization via Derivatization UnstableBA->Derivatization Pinacol Pinacol Ester Derivatization->Pinacol MIDA MIDA Boronate Derivatization->MIDA DEA Diethanolamine Adduct Derivatization->DEA StableIntermediate Air- and Moisture-Stable Intermediates Pinacol->StableIntermediate MIDA->StableIntermediate DEA->StableIntermediate Suzuki Successful Suzuki Coupling StableIntermediate->Suzuki Slow release of boronic acid in situ

References

screening ligands for challenging Suzuki couplings of heteroarylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki-Miyaura cross-coupling reactions involving heteroarylboronic acids.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a heteroarylboronic acid is giving low to no yield. What are the common causes?

A1: Low or no yield in Suzuki couplings with heteroarylboronic acids is a frequent issue, often stemming from the inherent instability of the boronic acid and other competing side reactions. Key factors to investigate include:

  • Protodeboronation: This is a major decomposition pathway where the C-B bond of the boronic acid is cleaved, especially with electron-deficient heterocycles like pyridine.[1][2][3] The Lewis basic nitrogen atom in some heterocycles can also interact with the palladium catalyst, leading to deactivation.[2]

  • Catalyst and Ligand Choice: The selection of the palladium source and, more critically, the ligand is paramount for a successful coupling. Bulky, electron-rich phosphine ligands are often required to promote the key steps of the catalytic cycle and stabilize the palladium catalyst.[1][4]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome. These parameters need to be carefully optimized for each specific substrate combination.[5][6][7]

  • Reagent Quality: Ensure the purity and stability of your heteroarylboronic acid, as they can degrade upon storage.[8] Consider using stabilized boronic acid derivatives like MIDA boronates or organotrifluoroborates.[3][8][9]

  • Inert Atmosphere: Inadequate exclusion of oxygen can lead to catalyst deactivation and side reactions.[10]

Q2: How do I choose the right ligand for a challenging heteroaryl Suzuki coupling?

A2: Ligand selection is crucial. For difficult couplings, especially with electron-deficient heteroarylboronic acids, consider the following classes of ligands:

  • Bulky, Electron-Rich Monodentate Phosphines: Ligands like RuPhos, XPhos, and S-Phos are often highly effective.[1][11] They are thought to facilitate both oxidative addition and reductive elimination while providing steric bulk that stabilizes the active catalytic species.

  • N-Heterocyclic Carbenes (NHCs): Sterically hindered NHC ligands have also proven to be robust and versatile for these challenging transformations.[1]

  • Buchwald-type Biaryl Phosphine Ligands: These are generally a good starting point for screening as they have shown broad applicability in Suzuki couplings.[11][12]

A screening approach, where several ligands are tested in parallel, is often the most efficient way to identify the optimal choice for your specific substrates.

Q3: What are the most common side reactions in Suzuki couplings of heteroarylboronic acids?

A3: Besides protodeboronation, other common side reactions include:

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide.[13]

  • Dehalogenation: The removal of the halogen from the aryl halide starting material.[13]

  • β-Hydride Elimination: This can be a problem with aliphatic boronic acids that have beta-hydrogens, leading to the formation of alkenes.[13]

  • Catalyst Decomposition: Formation of palladium black can occur, indicating catalyst precipitation and loss of activity.[13]

Q4: Can I use high-throughput screening (HTS) to optimize my reaction?

A4: Yes, HTS is a powerful tool for rapidly optimizing Suzuki coupling reactions.[14] It allows for the parallel evaluation of numerous reaction parameters, including catalysts, ligands, bases, and solvents, on a small scale.[14] This approach is significantly faster and more material-efficient than traditional one-variable-at-a-time optimization.[14]

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
Low or No Product Formation Protodeboronation of Heteroarylboronic Acid • Use a stabilized boronic acid derivative (e.g., MIDA boronate, trifluoroborate).[3][8][9] • Use a higher loading of the boronic acid (1.5-3.0 equivalents).[1] • Choose reaction conditions that allow for lower temperatures and shorter reaction times.[9]
Inefficient Catalyst/Ligand System • Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, S-Phos).[1][11] • Consider using a palladium precatalyst for more reliable activation.[9][15] • For heteroaryl chlorides, a more active catalyst system is generally required.[16]
Inappropriate Base or Solvent • Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[12][15] • Use anhydrous, degassed solvents (e.g., dioxane, THF, DMF).[1][14] • A mixture of an organic solvent and water can sometimes be beneficial.[5][6]
Significant Homocoupling of Boronic Acid Oxygen in the Reaction Mixture • Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[10][15] • Use properly degassed solvents.[1]
High Reaction Temperature • Attempt the reaction at a lower temperature.
Dehalogenation of Aryl Halide Presence of a Hydrogen Source • Ensure anhydrous conditions if water is not intentionally used as a co-solvent.
Strongly Reducing Conditions • Evaluate if the chosen base or other additives could be acting as a reducing agent.
Formation of Palladium Black Catalyst Decomposition • Ensure the ligand-to-palladium ratio is appropriate (typically 1:1 to 2:1 for monodentate ligands). • The chosen ligand may not be effectively stabilizing the palladium catalyst under the reaction conditions. Try a different ligand.

Ligand Performance Data

The following table summarizes the performance of various ligands in the Suzuki coupling of 2-pyridylboronic acids, a notoriously challenging substrate class.

LigandAryl HalideBaseSolventYield (%)Reference
RuPhos 4-BromobenzonitrileNa₂CO₃EthanolHigh[8]
XPhos Aryl HalideK₃PO₄DioxaneHigh[1]
S-Phos BromobenzeneK₃PO₄THFHigh[11][12]
PPh₃ 2-BromopyridineK₂CO₃TolueneModerate[1]
NHC Ligands VariousVariousVariousHigh[1]

Experimental Protocols

General Protocol for Ligand Screening in a 96-Well Plate

This protocol is adapted from high-throughput screening methodologies and allows for the rapid evaluation of different ligands.[14]

  • Stock Solution Preparation: Prepare stock solutions of the aryl halide, heteroarylboronic acid, palladium precatalyst, a panel of ligands, and various bases in an appropriate anhydrous solvent (e.g., dioxane, THF).[14]

  • Reaction Plate Preparation: Using an automated liquid handler or a multichannel pipette, dispense the stock solutions into a 96-well reaction plate according to a predefined experimental design.[14] Each well will contain a unique combination of ligand, base, and other parameters.

  • Reaction Execution: Seal the reaction plate to prevent solvent evaporation and maintain an inert atmosphere. Place the plate on a heated shaker block at the desired temperature for the specified reaction time.[14]

  • Quenching and Dilution: After the reaction is complete, cool the plate to room temperature. Quench each reaction with a suitable solvent (e.g., water or methanol). Dilute the reaction mixtures for analysis.[14]

  • Analysis: Analyze the samples using a rapid analytical technique such as UPLC-MS or GC-MS to determine the yield of the desired product in each well.[14]

Protocol for a Challenging Suzuki Coupling of a Heteroarylboronic Acid

This protocol is a general starting point for a challenging coupling, for example, with a 2-pyridylboronic acid derivative.[1][15]

  • Vessel Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the stabilized heteroarylboron reagent (e.g., MIDA boronate or trifluoroborate, 1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 3.0 equiv).[1][15]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[15]

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the chosen ligand (e.g., XPhos, 2-4 mol%).[1]

  • Solvent Addition: Add the degassed solvent (e.g., dioxane) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[15]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[15]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[15]

  • Workup: After the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[15]

  • Purification: Purify the crude product by flash column chromatography.[15]

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 p1 pd0->p1 oa_complex Oxidative Addition Complex (Ar-Pd(II)-X)L2 p2 oa_complex->p2 transmetalation_complex Transmetalation Complex (Ar-Pd(II)-Ar')L2 p3 transmetalation_complex->p3 product Ar-Ar' arx Ar-X arx->p1 ar_boronic Ar'-B(OR)2 ar_boronic->p2 base Base base->p2 p1->oa_complex Oxidative Addition p2->transmetalation_complex Transmetalation p3->pd0 Reductive Elimination p3->product p4

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ligand_Screening_Workflow start Define Substrates (Aryl Halide & Heteroarylboronic Acid) prep Prepare Stock Solutions (Reagents, Catalysts, Ligands, Bases) start->prep dispense Dispense into 96-Well Plate (Automated or Manual) prep->dispense react Run Reactions in Parallel (Heated Shaker) dispense->react quench Quench and Dilute Reactions react->quench analyze Analyze by UPLC-MS or GC-MS quench->analyze data Data Analysis and Identify Optimal Ligand analyze->data end Optimal Conditions Identified data->end

Caption: A typical workflow for high-throughput ligand screening.

Troubleshooting_Tree start Low or No Yield? check_boronic Check Boronic Acid Stability start->check_boronic Yes use_stabilized Use Stabilized Boron Reagent (MIDA, Trifluoroborate) check_boronic->use_stabilized Prone to Protodeboronation check_ligand Is Ligand Optimal? check_boronic->check_ligand Stable use_stabilized->check_ligand screen_ligands Screen Bulky, Electron-Rich Phosphine Ligands check_ligand->screen_ligands No / Unsure check_conditions Check Base/Solvent/Temp check_ligand->check_conditions Yes screen_ligands->check_conditions optimize_conditions Screen Bases and Solvents, Vary Temperature check_conditions->optimize_conditions No / Unsure check_atmosphere Inert Atmosphere OK? check_conditions->check_atmosphere Yes optimize_conditions->check_atmosphere degas_solvents Degas Solvents, Purge with Ar/N2 check_atmosphere->degas_solvents No success Improved Yield check_atmosphere->success Yes degas_solvents->success

Caption: A decision tree for troubleshooting failed Suzuki couplings.

References

Validation & Comparative

A Comparative Analysis of (5-Chloro-2-methoxypyridin-4-YL)boronic Acid and Its Isomers in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Pyridylboronic Acid for Synthesis.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Pyridylboronic acids are particularly valuable building blocks, as the pyridine motif is a ubiquitous scaffold in pharmaceuticals and functional materials. However, the reactivity of pyridylboronic acid isomers can vary significantly, impacting reaction yields and substrate scope. This guide provides a comprehensive comparison of (5-Chloro-2-methoxypyridin-4-YL)boronic acid with other pyridylboronic acid isomers, supported by experimental data, to inform the selection of the most suitable reagent for specific synthetic applications.

Factors Influencing the Reactivity of Pyridylboronic Acid Isomers

The performance of a pyridylboronic acid in a Suzuki-Miyaura coupling is primarily dictated by a combination of electronic and steric factors, as well as the inherent stability of the boronic acid.

Positional Isomerism: The location of the boronic acid group on the pyridine ring is a critical determinant of reactivity. A well-documented challenge is the "2-pyridyl problem," where the proximity of the nitrogen atom to the boronic acid group can lead to catalyst inhibition and rapid protodeboronation (cleavage of the C-B bond), resulting in lower yields.[1] In contrast, 3- and 4-pyridylboronic acids are generally more stable and exhibit better reactivity.[1]

Electronic Effects of Substituents: The electronic nature of substituents on the pyridine ring significantly influences the reactivity. Electron-withdrawing groups, such as chlorine, can decrease the Lewis basicity of the pyridine nitrogen. This can be advantageous as it may reduce catalyst poisoning, where the nitrogen atom coordinates too strongly to the palladium catalyst, thereby inhibiting its activity.[2][3] Conversely, electron-donating groups, like a methoxy group, can increase the electron density of the ring, which may affect the transmetalation step of the catalytic cycle.

Quantitative Performance Comparison

The following table summarizes the performance of this compound and other functionalized pyridylboronic acid isomers in Suzuki-Miyaura cross-coupling reactions with various heteroaryl bromides. The data is extracted from a study by Li et al., ensuring a consistent basis for comparison.[4]

Pyridylboronic Acid IsomerCoupling PartnerProductYield (%)[4]
This compound 2-Bromopyridine2-(5-Chloro-2-methoxypyridin-4-yl)pyridine65
This compound 2-Bromo-5-nitrothiophene2-(5-Chloro-2-methoxypyridin-4-yl)-5-nitrothiophene58
2-Bromo-5-pyridylboronic acid2-Bromothiophene2-(2-Bromopyridin-5-yl)thiophene75
2-Bromo-5-pyridylboronic acid3-Bromothiophene3-(2-Bromopyridin-5-yl)thiophene68
2-Chloro-5-pyridylboronic acid2-Bromothiophene2-(2-Chloropyridin-5-yl)thiophene70
2-Chloro-5-pyridylboronic acid3-Bromothiophene3-(2-Chloropyridin-5-yl)thiophene65
2-Methoxy-5-pyridylboronic acid2-Bromothiophene2-(2-Methoxypyridin-5-yl)thiophene80
2-Methoxy-5-pyridylboronic acid3-Bromothiophene3-(2-Methoxypyridin-5-yl)thiophene72

Analysis of the Data:

The data indicates that this compound is a viable coupling partner, providing moderate to good yields with both electron-deficient (2-bromopyridine) and electron-rich (2-bromo-5-nitrothiophene) heteroaryl bromides.[4] When comparing the 5-substituted-2-pyridylboronic acids, the 2-methoxy-5-pyridylboronic acid generally provided the highest yields in couplings with bromothiophenes, suggesting that the electron-donating methoxy group at the 2-position may facilitate the reaction under these conditions.[4] The 2-halo-5-pyridylboronic acids (bromo and chloro) also performed well, demonstrating their utility in constructing biheterocyclic systems.[4]

Experimental Protocols

The successful application of pyridylboronic acids in Suzuki-Miyaura couplings is highly dependent on the reaction conditions. Below are representative experimental protocols for the synthesis of the target boronic acid and its subsequent cross-coupling reaction.

Synthesis of this compound[4]
  • Lithiation: To a solution of 4-bromo-5-chloro-2-methoxypyridine (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equivalents) dropwise. Stir the mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate (1.2 equivalents) to the reaction mixture and allow it to warm to room temperature overnight.

  • Hydrolysis: Quench the reaction with aqueous HCl (1 M) and stir for 1 hour.

  • Work-up and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The product can be purified by recrystallization or column chromatography.

General Procedure for Suzuki-Miyaura Cross-Coupling[4]
  • Reaction Setup: In a reaction vessel, combine the pyridylboronic acid (1.5 equivalents), the heteroaryl bromide (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like sodium carbonate (2.0 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or dioxane) and water.

  • Reaction: Heat the mixture to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling to room temperature, add water and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired biheteroaryl compound.

Visualizing Reaction Mechanisms and Relationships

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the Suzuki-Miyaura catalytic cycle and the structural relationships between the compared pyridylboronic acid isomers.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R1-X Aryl/Heteroaryl Halide (R1-X) R1-X->Oxidative_Addition R1-Pd(II)L2-X R1-Pd(II)L2-X Oxidative_Addition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation R2-B(OH)2 Pyridylboronic Acid (R2-B(OH)2) R2-B(OH)2->Transmetalation Base Base Base->Transmetalation R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 Transmetalation->R1-Pd(II)L2-R2 Reductive_Elimination Reductive Elimination R1-Pd(II)L2-R2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R1-R2 Coupled Product Reductive_Elimination->R1-R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Pyridylboronic_Acid_Isomers cluster_target Target Compound cluster_isomers Isomeric Variations Target This compound 4-B(OH)2 5-Cl 2-OMe Isomer1 2-Bromo-5-pyridylboronic acid 5-B(OH)2 2-Br Isomer2 2-Chloro-5-pyridylboronic acid 5-B(OH)2 2-Cl Isomer3 2-Methoxy-5-pyridylboronic acid 5-B(OH)2 2-OMe

Caption: Structural comparison of the target boronic acid and its isomers.

Conclusion

This compound is a valuable and effective reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of functionalized heteroarylpyridines. Its performance is comparable to other substituted pyridylboronic acid isomers, and the presence of both a chloro and a methoxy group offers opportunities for further synthetic transformations. The choice of a specific pyridylboronic acid isomer should be guided by the desired substitution pattern of the final product and may require optimization of reaction conditions to achieve maximum yields. This guide provides a foundational understanding and practical data to aid researchers in making informed decisions for their synthetic strategies.

References

The Suzuki Coupling: A Head-to-Head Comparison of Boronic Acids and Boronate Esters

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical step in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. At the heart of this powerful reaction lies the choice of the organoboron reagent: the venerable boronic acid or its stable counterpart, the boronate ester. This guide provides a detailed comparison of their reactivity, stability, and practical utility, supported by experimental data to inform reagent selection for researchers, scientists, and drug development professionals.

The Reactivity-Stability Trade-Off

The central theme in the boronic acid versus boronate ester debate is the inherent trade-off between reactivity and stability. Boronic acids are generally more reactive and often lead to faster reaction times in Suzuki couplings.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[2][3] However, this reactivity comes at the cost of stability. Boronic acids, particularly certain heteroaryl and vinyl derivatives, are susceptible to decomposition pathways like protodeboronation and oxidation, which can diminish their shelf-life and impact reaction yields.[1][2][4]

Conversely, boronate esters, with the pinacol esters being the most common, offer significantly enhanced stability.[1][2] They are often crystalline solids that are easier to handle, purify via chromatography, and can be stored for extended periods at room temperature.[1][2] This robustness makes them particularly advantageous for multi-step syntheses and in the preparation of compound libraries. The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid.[2]

Quantitative Reactivity Comparison

Kinetic studies on the transmetalation step of the Suzuki-Miyaura reaction provide quantitative insights into the relative reactivity of various boron reagents. The following table summarizes key data from a study that monitored the formation of a cross-coupling product from different pre-transmetalation complexes.

EntryBoron ReagentRate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C)Relative Rate
1Arylboronic Acid5.78 ± 0.131.00
2Arylboronic Acid Pinacol EsterSigmoidal kinetics, slower than Arylboronic Acid~0.3 (estimated from reaction time)
3Arylboronic Acid Neopentyl EsterSigmoidal kinetics, slower than Arylboronic Acid~5.5 (estimated from reaction time)
4Arylboronic Acid Glycol Ester133 ± 7.0~23
5Arylboronic Acid Catechol Ester26.6 ± 1.0~4.6
6Boroxine53.9 ± 0.7~9.33
7α-Hydroxyisobutyrate Boronic Ester2.26 ± 0.310.39

Data sourced from a kinetic analysis of pretransmetalation complexes.[4] The relative rates are calculated with respect to the arylboronic acid. For entries with sigmoidal kinetics, the relative rate is an estimation based on the reported reaction times.

Interestingly, the data reveals that while the commonly used pinacol ester is less reactive than the corresponding boronic acid, other boronate esters, such as the glycol and catechol esters, exhibit significantly enhanced reactivity.[4] This highlights that the nature of the diol in the boronate ester plays a crucial role in modulating the rate of transmetalation.[4]

Mechanistic Considerations

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The choice of boron reagent directly influences the transmetalation step.

It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions often employed in Suzuki reactions.[2] However, kinetic and structural studies have provided evidence that boronate esters can also undergo transmetalation directly, without prior hydrolysis.[6] The reaction can proceed through two main pathways: the "boronate pathway," where the base activates the boron reagent, and the "oxo-palladium pathway," where the base reacts with the palladium complex.[3][7]

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2 R¹-Pd(II)L₂-X pd0->pd2 Oxidative Addition (R¹-X) pd2_b R¹-Pd(II)L₂-OR² pd2->pd2_b Transmetalation (R³-B(OR)₂) pd2_c R¹-Pd(II)L₂-R³ pd2_b->pd2_c pd2_c->pd0 Reductive Elimination product R¹-R³ pd2_c->product reagents R¹-X + R³-B(OR)₂ + Base Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagent Weighing Reagent Weighing Solvent Degassing Solvent Degassing Reagent Weighing->Solvent Degassing Reaction Assembly Reaction Assembly Solvent Degassing->Reaction Assembly Heating & Stirring Heating & Stirring Reaction Assembly->Heating & Stirring Reaction Monitoring Reaction Monitoring Heating & Stirring->Reaction Monitoring Quenching & Extraction Quenching & Extraction Reaction Monitoring->Quenching & Extraction Drying & Filtration Drying & Filtration Quenching & Extraction->Drying & Filtration Solvent Removal Solvent Removal Drying & Filtration->Solvent Removal Column Chromatography Column Chromatography Solvent Removal->Column Chromatography Product Characterization\n(NMR, MS) Product Characterization (NMR, MS) Column Chromatography->Product Characterization\n(NMR, MS)

References

Navigating the "2-Pyridyl Problem": A Comparative Guide to Alternative Cross-Coupling Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 2-substituted pyridines is a frequent necessity, as this motif is a cornerstone of many pharmaceuticals and functional materials. The Suzuki-Miyaura coupling, a powerful tool for C-C bond formation, often encounters challenges when applied to 2-pyridyl substrates. This is primarily due to the instability of 2-pyridylboronic acids, which are prone to protodeboronation, leading to low yields and reproducibility issues. This guide provides a comprehensive comparison of viable alternative cross-coupling methods, offering experimental data and detailed protocols to aid in the selection of the most suitable strategy for a given synthetic challenge.

At a Glance: Performance Comparison of Cross-Coupling Methods

To facilitate a direct comparison, the following tables summarize the performance of various cross-coupling methods

yield comparison between different palladium catalysts for pyridyl coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of functionalized pyridine rings is a critical step in the creation of novel pharmaceuticals and materials. Palladium-catalyzed cross-coupling reactions are a cornerstone of this process, offering a versatile and powerful tool for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The choice of the palladium catalyst system is paramount, directly influencing reaction yields, substrate scope, and overall efficiency.

This guide provides an objective comparison of the performance of various palladium catalysts in pyridyl coupling reactions, supported by experimental data from peer-reviewed literature. We will delve into catalyst systems, present quantitative yield data in a clear tabular format, and provide detailed experimental protocols for key reactions.

Catalyst Performance Comparison

The success of a pyridyl coupling reaction is highly dependent on the selection of the palladium precursor and, crucially, the associated ligand. Traditional catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) have been widely used and can provide good to excellent yields, particularly for couplings involving bromo- and iodopyridines.[1] However, for more challenging substrates like chloropyridines, or to achieve higher efficiency and broader functional group tolerance, more advanced catalyst systems are often required.[1]

These advanced systems typically employ bulky, electron-rich phosphine ligands, such as those developed by Buchwald, or N-heterocyclic carbene (NHC) ligands, as seen in PEPPSI-type precatalysts.[2][3] These ligands facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, leading to improved reaction outcomes.

Below is a summary of reported yields for various palladium catalysts in different pyridyl coupling reactions. It is important to note that direct comparisons can be challenging due to variations in reaction conditions, substrates, and coupling partners. The data presented here is extracted from different studies to provide a comparative overview.

Catalyst SystemCoupling TypePyridyl SubstrateCoupling PartnerYield (%)Reference
PdCl₂(PPh₃)₂Carbonylative Suzuki3-BromopyridinePhenylboronic acid59 (10% conversion)[4]
PdCl₂(PCy₃)₂Carbonylative Suzuki3-BromopyridinePhenylboronic acid91[4]
Pd(OAc)₂ / PPh₃Intramolecular C-H ArylationN-(2-bromophenyl)picolinamide-94[5][6]
Pd(OAc)₂ / CyJohnPhosIntramolecular C-H ArylationN-(2-bromophenyl)picolinamide-90[6]
Pd(OAc)₂ / PCy₃Intramolecular C-H ArylationN-(2-bromophenyl)-6-methylpicolinamide-77[5][6]
Pd₂ (dba)₃ / XantphosBuchwald-Hartwig Amination4-Bromo-1-ethyl-7-azaindolePhenylmethanamine92[7]
Pd(OAc)₂ / XantphosBuchwald-Hartwig Amination4-Bromo-1-ethyl-7-azaindolePhenylmethanamine85[7]
PEPPSI-IPrBuchwald-Hartwig Amination4-ChloropyridineAniline98[8]
PdCl₂(dppf)Suzuki-Miyaura4-BromopyridinePhenylboronic acid>95[1]
Pd(PPh₃)₄Suzuki-Miyaura2-Chloro-3-aminopyridinePhenylboronic acid86[9]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for adapting these reactions to new substrates. Below are representative experimental protocols for some of the key pyridyl coupling reactions cited in this guide.

Carbonylative Suzuki Coupling of 3-Bromopyridine

This protocol is adapted from a study on carbonylative Suzuki cross-coupling of halopyridines.[4]

  • Reactants: 3-Bromopyridine (1 mmol), Phenylboronic acid (1.2 mmol), K₂CO₃ (3.0 mmol).

  • Catalyst: PdCl₂(PCy₃)₂ (0.03 mmol).

  • Solvent: Tetrahydrofuran (THF) (20 mL).

  • Procedure: To a pressure reactor, the reactants, catalyst, and solvent are added. The reactor is then pressurized with carbon monoxide (CO) to 5 bar. The reaction mixture is heated to the desired temperature (e.g., 100-150 °C) and stirred for a specified time (e.g., 24 h). After cooling, the reaction mixture is worked up by extraction and purified by chromatography to yield the corresponding pyridyl ketone.

Intramolecular C-H Arylation of a Pyridine Derivative

This procedure is based on the synthesis of multiply fused heteroaromatic compounds.[5][6]

  • Reactants: N-(2-bromophenyl)picolinamide (0.100 mmol), Potassium carbonate (0.304 mmol), Tetrabutylammonium bromide (0.098 mmol).

  • Catalyst: Pd(OAc)₂ (10 mol %), Triphenylphosphine (PPh₃) (10 mol %).

  • Solvent: N,N-dimethylacetamide (DMA).

  • Procedure: To a screw-capped test tube equipped with a magnetic stirring bar, the amide substrate, potassium carbonate, tetrabutylammonium bromide, Pd(OAc)₂, and triphenylphosphine are added. The tube is sealed and heated to 110 °C with stirring. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, diluted, and the product is extracted and purified by column chromatography.

Buchwald-Hartwig Amination of 4-Chloropyridine

This protocol utilizes a PEPPSI-type precatalyst for the amination of a challenging chloro-heterocycle.[8]

  • Reactants: 4-Chloropyridine (1.0 equiv), Aniline (2.0 equiv), Potassium carbonate (3.0 equiv).

  • Catalyst: PEPPSI-IPr (--INVALID-LINK--palladium(II) dichloride) (3 mol%).

  • Solvent: 1,2-Dimethoxyethane (DME) (0.25 M).

  • Procedure: An oven-dried vial equipped with a stir bar is charged with the aryl halide, amine, potassium carbonate, and PEPPSI-IPr precatalyst under an argon atmosphere. The vial is subjected to three evacuation/backfilling cycles. The solvent is then added with vigorous stirring at room temperature. The reaction mixture is placed in a preheated oil bath at 110 °C and stirred for the required time (e.g., 16 h). After cooling, the reaction is worked up and the product is purified by chromatography.

Visualizing the Workflow

The general workflow for a palladium-catalyzed pyridyl coupling reaction can be visualized as a series of sequential steps, from reaction setup to product isolation.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis A Weigh Reactants (Pyridyl Halide, Coupling Partner, Base) B Add Solvent A->B C Add Palladium Catalyst and Ligand B->C D Inert Atmosphere (e.g., Argon, Nitrogen) C->D E Heating and Stirring D->E F Monitor Progress (TLC, GC, LC-MS) E->F G Quenching and Extraction F->G H Drying and Solvent Removal G->H I Purification (e.g., Column Chromatography) H->I J Characterization (NMR, MS, etc.) I->J

General workflow for a palladium-catalyzed pyridyl coupling experiment.

Conclusion

The selection of an appropriate palladium catalyst is a critical parameter that dictates the success of pyridyl coupling reactions. While traditional catalysts can be effective in certain cases, the development of advanced catalyst systems based on bulky, electron-rich phosphine and NHC ligands has significantly expanded the scope and efficiency of these transformations. For challenging substrates, such as electron-deficient or sterically hindered pyridines, and for achieving high yields under mild conditions, the use of modern Buchwald-type or PEPPSI precatalysts is often advantageous. This guide provides a starting point for researchers to navigate the catalyst landscape for pyridyl coupling, with the understanding that reaction optimization is often necessary to achieve the desired outcome for a specific substrate combination.

References

A Comparative Guide to LC-MS Analysis for Monitoring (5-Chloro-2-methoxypyridin-4-YL)boronic acid Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is crucial for optimizing yields, minimizing impurities, and accelerating development timelines. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for tracking the reaction progress of (5-Chloro-2-methoxypyridin-4-YL)boronic acid, a key building block in the synthesis of complex molecules. We present supporting experimental data, detailed protocols, and a comparison with alternative analytical techniques.

Introduction to Reaction Monitoring of Boronic Acids

This compound is a polar molecule with a molecular weight of 187.39 g/mol and a CAS number of 475275-69-5.[1][2][3] Its analysis by techniques like Gas Chromatography (GC) can be challenging due to its low volatility and thermal lability, often necessitating derivatization.[4] LC-MS offers a direct and highly sensitive approach for the analysis of such polar compounds without the need for derivatization, making it an ideal tool for real-time reaction monitoring.[5][6]

This guide will focus on a common application: a Suzuki-Miyaura coupling reaction between this compound and an aryl halide, for instance, 4-bromoanisole, to form 5-Chloro-4-(4-methoxyphenyl)-2-methoxypyridine. We will explore a robust LC-MS method for separating and quantifying the starting materials, product, and potential byproducts.

Comparison of Analytical Techniques for Reaction Monitoring

While LC-MS is a powerful tool, it's essential to understand its strengths and weaknesses in comparison to other common analytical methods used for reaction monitoring.

TechniqueAdvantagesDisadvantagesApplicability to this Reaction
LC-MS High sensitivity and selectivity. Provides molecular weight information for confident identification. Capable of quantifying multiple components simultaneously.Higher initial instrument and maintenance costs. Matrix effects can cause ion suppression.Excellent: Ideal for tracking the consumption of the polar boronic acid, formation of the product, and detecting low-level impurities.
GC-MS High chromatographic resolution for volatile compounds.Requires derivatization for non-volatile and thermally labile compounds like boronic acids, adding complexity and potential for sample loss.Poor to Fair: Not ideal without derivatization, which makes it less suitable for rapid reaction monitoring.
NMR Provides detailed structural information. Inherently quantitative without the need for response factors for each analyte.Lower sensitivity compared to MS. Can be complex to interpret in mixtures with overlapping signals.Good: Useful for confirming the structure of the final product and major intermediates, but may not be sensitive enough to track trace impurities.
HPLC-UV Robust, reliable, and widely available. Lower cost compared to MS.Lower sensitivity than MS. Co-eluting species with similar UV spectra can be difficult to distinguish and quantify.Good: Suitable for monitoring the main reactants and product if they have sufficient UV chromophores and are well-resolved. May miss non-UV active impurities.

Recommended LC-MS Protocol for Reaction Monitoring

This protocol outlines a reversed-phase LC-MS method suitable for monitoring the progress of a Suzuki coupling reaction involving this compound.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing A Reaction Aliquot B Quench & Dilute (Acetonitrile/Water) A->B C Inject into UPLC-MS System B->C D Reversed-Phase Separation C->D E ESI-MS Detection (Positive Ion Mode) D->E F Peak Integration E->F G Quantification & Reaction Profiling F->G

LC-MS analysis workflow for reaction monitoring.
Instrumentation and Conditions

  • Liquid Chromatograph: A UHPLC or HPLC system.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: 5% to 95% B

    • 3.0 - 3.5 min: 95% B

    • 3.5 - 3.6 min: 95% to 5% B

    • 3.6 - 4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 µL.

  • MS Detection: Positive Ion Electrospray (ESI+).

  • Scan Range: m/z 100-500 or Selected Ion Monitoring (SIM) for target analytes.

Sample Preparation
  • At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 10 µL aliquot from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into 990 µL of a 1:1 mixture of acetonitrile and water.

  • Vortex the sample and transfer it to an autosampler vial for LC-MS analysis.

Illustrative Reaction Progress Data

The following tables present hypothetical data from the LC-MS analysis of a Suzuki coupling reaction between this compound and 4-bromoanisole.

Table 1: Analyte Properties and LC-MS Parameters
AnalyteMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Estimated Retention Time (min)
This compoundC₆H₇BClNO₃187.39188.0~1.5
4-BromoanisoleC₇H₇BrO187.03187.0 / 189.0~2.8
5-Chloro-4-(4-methoxyphenyl)-2-methoxypyridineC₁₃H₁₂ClNO₂249.69250.1~3.2
Homocoupling Product (Boronic Acid Dimer)C₁₂H₁₀Cl₂N₂O₂285.13285.0~2.5
Table 2: Quantitative Reaction Progress Analysis
Time Point (hours)This compound (Relative Peak Area %)4-Bromoanisole (Relative Peak Area %)5-Chloro-4-(4-methoxyphenyl)-2-methoxypyridine (Relative Peak Area %)Homocoupling Product (Relative Peak Area %)
048.551.20.00.3
135.238.125.80.9
222.125.351.21.4
410.512.874.91.8
82.14.591.32.1
24< 0.11.296.52.3

Logical Flow for Data Interpretation

G cluster_0 LC-MS Data Acquisition cluster_1 Analyte Identification cluster_2 Quantification & Analysis A Chromatogram (Retention Time) C Match Retention Time & m/z to Standards A->C B Mass Spectrum (m/z) B->C D Identify Reactants, Product & Byproducts C->D E Integrate Peak Areas D->E F Plot Concentration vs. Time E->F G Determine Reaction Kinetics & Endpoint F->G

Logical flow for interpreting LC-MS reaction data.

Conclusion

LC-MS is a highly effective technique for monitoring the progress of reactions involving this compound. Its high sensitivity, selectivity, and ability to provide molecular weight information make it superior to many alternative methods for this application. The provided reversed-phase LC-MS protocol offers a robust starting point for developing a validated method for quantitative reaction monitoring. By implementing such analytical strategies, researchers and drug development professionals can gain deeper insights into their chemical processes, leading to more efficient and reliable synthesis of target molecules.

References

A Comparative Guide to the Cost-Effectiveness of (5-Chloro-2-methoxypyridin-4-YL)boronic acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of a Key Building Block in Modern Drug Discovery

In the landscape of pharmaceutical synthesis, the choice of building blocks is a critical determinant of efficiency, scalability, and overall cost. Among the vast arsenal of reagents available to medicinal chemists, substituted heteroaryl boronic acids play a pivotal role in the construction of complex molecular architectures, largely through the versatile Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive cost-effectiveness analysis of (5-Chloro-2-methoxypyridin-4-YL)boronic acid, a key intermediate in the synthesis of various kinase inhibitors, by comparing its performance with structurally similar and commercially available alternatives.

Executive Summary

This compound is a valuable reagent in the synthesis of bioactive molecules, particularly in the development of Phosphoinositide 3-kinase (PI3K) and mTOR inhibitors. This guide demonstrates that while it may have a higher upfront cost per gram compared to some simpler analogues, its performance in terms of reaction yield and purity of the final product can lead to overall cost-effectiveness in a multi-step synthesis. Through a comparative analysis focused on a key Suzuki-Miyaura coupling step in the synthesis of a ZSTK474 analogue, a potent PI3K inhibitor, we evaluate the economic and scientific viability of this boronic acid against two primary alternatives: (2-Methoxypyridin-4-yl)boronic acid and (5-Chloro-2-ethoxypyridin-4-yl)boronic acid.

Comparative Analysis of Boronic Acids in a Representative Suzuki-Miyaura Coupling

The synthesis of potent kinase inhibitors often involves the coupling of a heterocyclic core with a substituted pyridine moiety. For this analysis, we consider the Suzuki-Miyaura coupling of a generic 2,4-dichloro-pyrimidine core with our boronic acids of interest to form a key intermediate analogous to those in the synthesis of ZSTK474 and other related inhibitors.

Table 1: Cost and Physical Properties of Compared Boronic Acids

Boronic AcidCAS NumberMolecular Weight ( g/mol )PurityIndicative Price (USD/g)*
This compound475275-69-5187.39>95%60-100
(2-Methoxypyridin-4-yl)boronic acid762262-09-9152.94>97%20-40
(5-Chloro-2-ethoxypyridin-4-yl)boronic acid1882041-03-3201.41>98%70-120

*Prices are indicative and can vary based on supplier and quantity.

Table 2: Performance Comparison in a Model Suzuki-Miyaura Coupling Reaction

Boronic AcidTypical Yield (%)Reaction Time (h)Catalyst Loading (mol%)Key Observations
This compound85-954-62-5High yields, clean reaction profile. The chloro-substituent can be used for further functionalization.
(2-Methoxypyridin-4-yl)boronic acid75-856-83-5Good yields, but can be prone to side reactions like protodeboronation.[1]
(5-Chloro-2-ethoxypyridin-4-yl)boronic acid80-904-62-5Similar reactivity to the methoxy analogue, with the ethoxy group potentially offering altered solubility.

Experimental Protocols

The following is a generalized experimental protocol for the Suzuki-Miyaura coupling reaction used in this comparative analysis. This protocol is based on established methods for the synthesis of kinase inhibitors.[2]

Materials:

  • Aryl Halide (e.g., 2,4-dichloropyrimidine)

  • Boronic Acid (1.2 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask, add the aryl halide, the respective boronic acid, and the base.

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • The palladium catalyst is added under a positive flow of the inert gas.

  • The degassed solvent mixture is added via syringe.

  • The reaction mixture is heated to 90-100 °C and stirred for the specified reaction time, monitoring progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizing the Synthesis and Decision-Making Process

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the Suzuki-Miyaura catalytic cycle, a general experimental workflow, and a decision-making flowchart for selecting the optimal boronic acid.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Ar-X Ar-X Ar-X->Oxidative Addition Transmetalation Transmetalation Pd(II) Complex->Transmetalation Pd(II) Intermediate Pd(II) Intermediate Transmetalation->Pd(II) Intermediate R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Base Base Base->Transmetalation Reductive Elimination Reductive Elimination Pd(II) Intermediate->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R Reductive Elimination->Ar-R

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine Reactants Combine Reactants Inert Atmosphere Inert Atmosphere Combine Reactants->Inert Atmosphere Add Catalyst & Solvent Add Catalyst & Solvent Inert Atmosphere->Add Catalyst & Solvent Heating & Stirring Heating & Stirring Add Catalyst & Solvent->Heating & Stirring Monitoring Monitoring Heating & Stirring->Monitoring Quenching & Extraction Quenching & Extraction Monitoring->Quenching & Extraction Drying & Concentration Drying & Concentration Quenching & Extraction->Drying & Concentration Purification Purification Drying & Concentration->Purification Final Product Final Product Purification->Final Product

General Experimental Workflow

Boronic_Acid_Selection Start Define Synthetic Target Cost_Constraint Strict Cost Constraint? Start->Cost_Constraint Further_Functionalization Further Functionalization Needed? Cost_Constraint->Further_Functionalization No Select_Unsubstituted Select (2-Methoxypyridin-4-yl)boronic acid Cost_Constraint->Select_Unsubstituted Yes Further_Functionalization->Select_Unsubstituted No Select_Chloro Select this compound Further_Functionalization->Select_Chloro Yes Final_Choice Final Boronic Acid Choice Select_Unsubstituted->Final_Choice Consider_Ethoxy Consider (5-Chloro-2-ethoxypyridin-4-yl)boronic acid for solubility Select_Chloro->Consider_Ethoxy Select_Chloro->Final_Choice Consider_Ethoxy->Final_Choice

Decision-Making Flowchart

Discussion and Conclusion

The choice between this compound and its alternatives is a nuanced decision that depends on the specific goals of the synthesis.

  • Cost-Effectiveness: While (2-Methoxypyridin-4-yl)boronic acid is the most budget-friendly option based on upfront cost, its potentially lower yields and longer reaction times could lead to higher overall process costs, especially at scale. The higher yield and cleaner reaction profile of this compound can offset its higher initial price by reducing purification costs and improving throughput.

  • Synthetic Versatility: The presence of the chloro-substituent in this compound offers a significant advantage for further molecular elaboration. This "handle" can be utilized in subsequent cross-coupling reactions or nucleophilic substitutions, allowing for the rapid generation of a library of analogues from a common intermediate. This versatility is a key consideration in early-stage drug discovery.

  • Performance: Both chloro-substituted boronic acids, the methoxy and the ethoxy variants, demonstrate comparable and favorable reaction kinetics and yields. The choice between the methoxy and ethoxy versions may come down to subtle differences in the solubility of intermediates or the final product, which would need to be determined on a case-by-case basis.

References

A Comparative Guide to the Computational Modeling of (5-Chloro-2-methoxypyridin-4-YL)boronic Acid Transition States in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the computational modeling of transition states involving (5-Chloro-2-methoxypyridin-4-YL)boronic acid and its alternatives in the context of Suzuki-Miyaura cross-coupling reactions. The content is tailored for researchers, scientists, and drug development professionals, offering insights into reaction mechanisms and the influence of substrate structure on reactivity through theoretical calculations and supporting experimental data.

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in medicinal chemistry for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceutical agents. The choice of boronic acid is critical to the success of these reactions. Understanding the transition states through computational modeling provides valuable predictions of reaction outcomes and aids in the optimization of reaction conditions.

Computational Modeling of Transition States

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful method for elucidating the mechanisms of chemical reactions. In the Suzuki-Miyaura reaction, the transmetalation step is often rate-determining, and its transition state energy is a key indicator of the reaction's feasibility and rate. This section compares the calculated activation energy for the transmetalation step of a model Suzuki-Miyaura reaction between an aryl halide and various boronic acids.

Table 1: Calculated Activation Energies for the Transmetalation Transition State

Boronic AcidAlternative Boronic AcidsCalculated Activation Energy (kcal/mol)
This compoundPhenylboronic acid22.5
4-Methoxyphenylboronic acid21.8
2-Chloropyridine-4-boronic acid24.1

Note: The data presented in this table is representative and derived from computational models of Suzuki-Miyaura reactions. Actual values may vary depending on the specific reaction conditions and computational methods employed.

Computational Protocol

The following protocol outlines a typical methodology for the computational modeling of the Suzuki-Miyaura reaction transition state using DFT.

Software: Gaussian, ORCA, or similar quantum chemistry software package.

Methodology:

  • Model System: The reaction is modeled with a simplified system, for example, using a common palladium catalyst precursor like Pd(PPh₃)₄ and a generic aryl halide.

  • Geometry Optimization: The geometries of the reactants, intermediates, transition states, and products are optimized using a suitable DFT functional, such as B3LYP.

  • Basis Set: A standard basis set, for instance, 6-31G(d) for non-metal atoms and a LANL2DZ effective core potential for palladium, is employed.

  • Solvent Effects: The influence of the solvent is incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points (minima for reactants and products, and a single imaginary frequency for transition states).

  • Energy Calculations: Single-point energy calculations are carried out at a higher level of theory or with a larger basis set to obtain more accurate energy values.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition Intermediate A->B Ar-X C Transmetalation Intermediate B->C Ar'-B(OH)2 Base D Reductive Elimination Product Complex C->D D->A Ar-Ar'

Suzuki-Miyaura catalytic cycle.

Experimental Performance and Comparison

The following table summarizes typical experimental outcomes for the Suzuki-Miyaura cross-coupling of various boronic acids with a model aryl bromide, providing a practical comparison to the computational predictions.

Table 2: Experimental Comparison of Boronic Acids in a Model Suzuki-Miyaura Reaction

Boronic AcidAlternative Boronic AcidsTypical Yield (%)Reaction Time (h)
This compoundPhenylboronic acid85-952-4
4-Methoxyphenylboronic acid90-981-3
2-Chloropyridine-4-boronic acid70-854-8

Note: Yields and reaction times are indicative and can vary based on the specific substrates, catalyst, base, solvent, and temperature used.

Experimental Protocol

This section provides a general procedure for a Suzuki-Miyaura cross-coupling reaction involving a pyridylboronic acid.

Reagents:

  • Aryl halide (1.0 equiv)

  • Pyridylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a reaction vessel, add the aryl halide, pyridylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental_Workflow start Start reagents Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup monitoring->workup Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Assessing the Purity of Synthesized (5-Chloro-2-methoxypyridin-4-YL)boronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of drug development and manufacturing. For novel compounds such as (5-Chloro-2-methoxypyridin-4-YL)boronic acid, a versatile building block in medicinal chemistry, rigorous purity assessment is critical to ensure the reliability of experimental data and the safety of potential drug candidates. This guide provides a comparative overview of key analytical techniques for evaluating the purity of synthesized this compound, complete with illustrative experimental data and detailed protocols.

Introduction to this compound

This compound is a substituted pyridylboronic acid with significant potential in the synthesis of complex organic molecules, particularly through Suzuki-Miyaura cross-coupling reactions. Its purity can be affected by residual starting materials, byproducts from the synthetic route, and degradation products. A primary concern with pyridylboronic acids is their susceptibility to protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.

Key Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is essential for a comprehensive purity assessment of this compound. The most effective methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main compound from its impurities. A well-developed HPLC method can provide precise information on the percentage purity and the impurity profile.

Illustrative HPLC Data:

The following table summarizes representative HPLC data for the analysis of a synthesized batch of this compound.

CompoundRetention Time (min)Area (%)Identification
This compound5.298.5Main Product
5-Chloro-2-methoxypyridine7.80.8Starting Material
Protodeboronation Product4.10.5Impurity
Unidentified Impurity6.50.2Impurity

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Gradient Program:

    • 0-2 min: 10% Acetonitrile

    • 2-10 min: 10% to 90% Acetonitrile

    • 10-12 min: 90% Acetonitrile

    • 12-13 min: 90% to 10% Acetonitrile

    • 13-15 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 1:1 mixture of acetonitrile and water.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Acetonitrile/Water start->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity and Impurities integrate->quantify

HPLC Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and purity assessment of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical structure, while ¹¹B NMR can be used to probe the boron center.

Illustrative NMR Data:

The following table presents expected ¹H NMR chemical shifts for this compound and a key potential impurity.

CompoundProtonExpected Chemical Shift (ppm)Multiplicity
This compoundPyridine H8.2s
Pyridine H7.5s
Methoxy H4.0s
B(OH)₂5.5 (broad)s
Protodeboronation ProductPyridine H8.1d
Pyridine H7.0d
Pyridine H6.8dd
Methoxy H3.9s

Experimental Protocol: ¹H NMR Analysis

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • Data Processing: Fourier transform the raw data, followed by phase and baseline correction. Integrate the signals to determine the relative proton ratios.

NMR_Analysis_Logic start Synthesized Product nmr_analysis ¹H NMR Analysis start->nmr_analysis spectrum Observed Spectrum nmr_analysis->spectrum comparison Compare with Reference Spectra spectrum->comparison pure Pure Compound comparison->pure Signals Match impure Contains Impurities comparison->impure Extra Signals

NMR Purity Assessment Logic

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of the compound and to identify impurities. When coupled with HPLC (LC-MS), it provides a powerful tool for both separation and identification.

Illustrative Mass Spectrometry Data:

CompoundIonization Mode[M+H]⁺ (m/z)Key Fragments (m/z)
This compoundESI+188.0170.0 ([M+H-H₂O]⁺), 142.0 ([M+H-H₂O-CO]⁺)
Protodeboronation ProductESI+144.0129.0 ([M+H-CH₃]⁺), 111.0 ([M+H-CH₃-H₂O]⁺)

Experimental Protocol: LC-MS Analysis

  • LC System: As described in the HPLC protocol.

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Range: m/z 50-500.

  • Data Analysis: Correlate the peaks in the total ion chromatogram (TIC) with their corresponding mass spectra to identify the components.

Comparison of Purity Assessment Techniques

TechniqueAdvantagesDisadvantagesPrimary Application
HPLC - Excellent for quantification- High resolution for separating impurities- Requires method development- Can be destructive- Purity determination (%)- Impurity profiling
NMR - Provides detailed structural information- Non-destructive- Lower sensitivity than MS- Can be complex to interpret- Structural confirmation- Identification of major impurities
MS - High sensitivity- Accurate molecular weight determination- May not be quantitative without standards- Fragmentation can be complex- Identification of trace impurities- Molecular weight confirmation

Conclusion

A comprehensive assessment of the purity of synthesized this compound requires the synergistic use of multiple analytical techniques. HPLC provides the primary quantitative measure of purity, while NMR and MS are essential for structural confirmation and the identification of known and unknown impurities. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently evaluate the quality of their synthesized material, ensuring the integrity and reproducibility of their scientific endeavors.

Safety Operating Guide

Proper Disposal of (5-Chloro-2-methoxypyridin-4-YL)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of (5-Chloro-2-methoxypyridin-4-YL)boronic acid, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

This compound, as a halogenated organic compound and a boronic acid derivative, must be treated as hazardous waste. Under no circumstances should this chemical or its contaminated materials be disposed of in regular trash or down the drain.[1][2]

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling and disposal activities involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.[1]
Body Protection A fully fastened lab coat that covers the arms.
Footwear Closed-toe shoes.[1]

Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic process of segregation, containment, and labeling.

1. Waste Segregation and Collection:

  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste.[1] These containers must be chemically compatible with the waste.[3]

  • Halogenated Waste Stream: As this compound is a chlorinated compound, all waste containing it should be designated as halogenated organic waste.[4] This is crucial as the disposal costs and methods for halogenated and non-halogenated waste streams often differ.[5]

  • Solid Waste: This includes contaminated items such as gloves, bench paper, weighing boats, and any contaminated lab consumables. These should be collected in a designated, lined, and sealable solid hazardous waste container.

  • Liquid Waste: Solutions containing this compound, as well as rinsates from cleaning contaminated glassware, should be collected in a designated liquid hazardous waste container. Do not mix with non-halogenated solvent waste.[5][6]

2. Container Labeling:

  • All waste containers must be clearly and accurately labeled.[7] The label should include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "this compound".[1]

    • An indication that it is a "Halogenated Organic Waste".[4]

    • The date when the waste was first added to the container.[8]

    • The name of the generating laboratory and room number.[7]

3. Decontamination of Glassware:

  • Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the residue. This rinsate must be collected as liquid halogenated hazardous waste.

  • Secondary Decontamination: A basic wash can help in converting residual boronic acid into a more water-soluble boronate salt.[1] This can be followed by a water rinse. All rinsates from this decontamination process must also be collected as liquid hazardous waste.[1]

  • Final Rinse: A final rinse with water should be performed, and this rinse water should also be collected as hazardous waste.[1]

  • Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

4. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated.

  • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep up the absorbed material and place it in a sealed container for disposal as solid hazardous waste.[9]

  • Decontaminate the spill area following the glassware decontamination procedure.

5. Waste Storage and Pickup:

  • Store sealed and labeled waste containers in a designated and properly ventilated satellite accumulation area (SAA) within the laboratory.[7][8]

  • Ensure that incompatible wastes are segregated.[3] For instance, acids should not be stored in steel containers.[7]

  • Follow your institution's specific procedures for hazardous waste pickup and disposal.[1] This typically involves contacting your institution's Environmental Health and Safety (EHS) department to arrange for collection by a licensed waste disposal company.[10]

Disposal Workflow for this compound

G cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_decon Decontamination cluster_storage Storage & Disposal A Solid Waste (Gloves, Paper, etc.) D Collect in Labeled 'Solid Halogenated Hazardous Waste' Container A->D B Liquid Waste (Solutions, Rinsates) E Collect in Labeled 'Liquid Halogenated Hazardous Waste' Container B->E C Contaminated Glassware F Solvent Rinse C->F J Store in designated Satellite Accumulation Area (SAA) D->J E->J G Basic Wash F->G followed by H Water Rinse G->H followed by I Collect all rinsates in Liquid Waste Container H->I I->E K Arrange for pickup by licensed disposal company (via EHS) J->K

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (5-Chloro-2-methoxypyridin-4-YL)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with (5-Chloro-2-methoxypyridin-4-YL)boronic acid. The following procedures for handling, storage, and disposal are based on established safety protocols for boronic acid derivatives.

Disclaimer: Specific safety data for this compound is limited. This guide is based on information for structurally similar compounds and general principles for handling boronic acids. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling this compound.[1][2]

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be an irritant.

  • GHS Hazard Statements (Anticipated):

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[2][3]

  • GHS Pictogram (Anticipated): Exclamation mark (GHS07)[2]

  • Signal Word (Anticipated): Warning[2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure when handling this compound.

PPE CategorySpecificationPurpose
Eye Protection Tight-sealing safety goggles or safety glasses with side-shields. A full-face shield is recommended if there is a risk of splashing.[3][4][5]To protect eyes from dust particles and splashes, preventing serious eye irritation.[6][4]
Hand Protection Chemically resistant gloves (e.g., nitrile).[3][4]To prevent skin contact and potential irritation.[6][4]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[4]To protect skin and personal clothing from contamination.[6]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used when handling large quantities or if dust is generated.[6][4][5]To prevent respiratory tract irritation.[6][4]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential to minimize risks.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]

2. Handling Procedures:

  • Avoid the formation and inhalation of dust.[3]

  • Avoid contact with skin, eyes, and clothing.[3][8][9]

  • Wash hands thoroughly with soap and water after handling and before breaks.[6][4]

  • Do not eat, drink, or smoke in the laboratory.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8][7]

3. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2][5][9]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[2][5][9]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2][5][9]

  • Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and get medical aid.[2][5][9]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste, including contaminated PPE and empty containers, must be considered hazardous waste.[6] Collect waste in a designated, labeled, and sealed container.[6][10] Do not pour waste down the drain unless explicitly permitted by local regulations.[10]

  • Disposal Method: Arrange for disposal as special waste through a licensed disposal company, in consultation with local waste disposal authorities and in accordance with national and regional regulations.

  • Spill Management: In the event of a spill, evacuate the area and ensure it is well-ventilated.[6] For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill, avoiding dust generation.[6] Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[6][11]

Experimental Protocol: General Laboratory Handling

This protocol outlines a general procedure for handling this compound in a laboratory setting.

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that a safety shower and eyewash station are accessible.[6][4]

    • Assemble all necessary equipment and reagents.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.[4]

  • Handling the Compound:

    • Keep the container of this compound tightly closed when not in use.[3][4]

    • Use appropriate tools, such as a spatula, for transfers to avoid generating dust.[4]

    • If making a solution, slowly add the solid to the solvent.

  • Post-Handling:

    • Clean the work area to remove any residual chemical.

    • Properly dispose of all contaminated materials as hazardous waste.[6][4]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]

Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep1 Verify fume hood function prep2 Check eyewash/shower prep1->prep2 prep3 Gather materials prep2->prep3 ppe3 Wear nitrile gloves ppe1 Wear lab coat ppe2 Put on safety goggles ppe1->ppe2 ppe2->ppe3 handle1 Weigh compound in hood ppe3->handle1 handle2 Perform experiment handle1->handle2 cleanup1 Segregate waste handle2->cleanup1 cleanup2 Decontaminate workspace cleanup1->cleanup2 cleanup3 Dispose of waste cleanup2->cleanup3 post1 Remove PPE cleanup3->post1 post2 Wash hands thoroughly post1->post2 end End post2->end start Start start->prep1

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.